molecular formula C13H13NO2 B1387341 Ethyl 2-methylquinoline-6-carboxylate CAS No. 855763-77-8

Ethyl 2-methylquinoline-6-carboxylate

Cat. No.: B1387341
CAS No.: 855763-77-8
M. Wt: 215.25 g/mol
InChI Key: WLKKUWXLOSMSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKKUWXLOSMSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652410
Record name Ethyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855763-77-8
Record name Ethyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 2-methylquinoline-6-carboxylate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-methylquinoline-6-carboxylate

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous pharmacologically active compounds. This compound, in particular, serves as a critical intermediate in the development of pharmaceuticals, including antimalarial drugs, and as a precursor for fluorescent dyes.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical reactions, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning. The focus is on providing not just procedural steps, but the causal logic behind them, ensuring a blend of theoretical understanding and practical applicability.

Strategic Approach: Retrosynthetic Analysis

Before exploring specific forward syntheses, a retrosynthetic analysis of the target molecule, this compound, is instructive. This process deconstructs the molecule to identify logical bond disconnections and reveal potential starting materials. The most logical disconnection is within the pyridine ring, breaking it down into an aniline precursor and a three-carbon (C3) fragment, a strategy common to many classical quinoline syntheses.

This analysis immediately points to two key precursors:

  • Aniline Component: The benzene ring and the C6-ester group must originate from a substituted aniline. Ethyl 4-aminobenzoate is the ideal starting material.

  • C3 Carbon Synthon: The C2-methyl and the C3/C4 atoms of the quinoline ring must come from a C3 unit capable of reacting with the aniline. An α,β-unsaturated carbonyl compound is the classic choice, with crotonaldehyde being the most direct precursor for a 2-methylquinoline.

G TM This compound Disconnect C-N and C-C bond disconnection TM->Disconnect Precursors Key Precursors Disconnect->Precursors Aniline Ethyl 4-aminobenzoate Precursors->Aniline C3 C3 Synthon (e.g., Crotonaldehyde) Precursors->C3 G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Aniline Ethyl 4-aminobenzoate MA 1. Michael Addition (Acid Catalyzed) Aniline->MA Croton Crotonaldehyde Croton->MA Cyc 2. Intramolecular Cyclization MA->Cyc Intermediate A Dehy 3. Dehydration Cyc->Dehy Intermediate B (Cyclic Alcohol) Oxi 4. Oxidation Dehy->Oxi Dihydroquinoline Intermediate Product Ethyl 2-methyl- quinoline-6-carboxylate Oxi->Product

Caption: Key stages of the Doebner-von Miller synthesis pathway.

Challenges and Experimental Considerations

A primary challenge of the Doebner-von Miller synthesis is its tendency to be violently exothermic and to produce significant amounts of tar-like polymerization byproducts. [2][3]This occurs because the strongly acidic conditions required for cyclization can also catalyze the self-polymerization of the aldehyde starting material. [3] Strategic Solutions:

  • Temperature Control: Careful control of the reaction temperature is essential to prevent runaway reactions and minimize polymerization. [3]* Catalyst Optimization: While strong Brønsted acids like HCl or H₂SO₄ are traditional, Lewis acids (e.g., ZnCl₂, SnCl₄) can sometimes offer a better balance between reaction rate and side product formation. [4][3]* Biphasic System: A highly effective modern adaptation involves a two-phase solvent system (e.g., aqueous acid and an immiscible organic solvent like toluene). The aniline dissolves in the acidic aqueous phase, while the aldehyde is sequestered in the organic phase. This dramatically reduces the aldehyde's self-polymerization, leading to cleaner reactions and higher yields. [3][5]

Detailed Experimental Protocol (Doebner-von Miller)

This protocol is a representative example adapted from established methodologies. [2][3] Materials:

  • Ethyl 4-aminobenzoate

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and concentrated HCl in water.

  • Addition of Reactants: Add toluene to the flask to create a biphasic system. Slowly add crotonaldehyde (approx. 1.5-2.0 equivalents) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (typically 90-110°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the aqueous layer with a cold aqueous NaOH solution until the pH is basic (~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure this compound.

Alternative Synthetic Approaches

While the Doebner-von Miller reaction is a primary route, other classical and modern methods can be considered, each with distinct advantages and limitations.

Skraup Synthesis

The Skraup synthesis is closely related to the Doebner-von Miller method but uses glycerol as the C3 source. [6]Under the harsh conditions of hot, concentrated sulfuric acid, glycerol dehydrates in situ to form acrolein, which then reacts with the aniline. [6][7]

  • Applicability: Using ethyl 4-aminobenzoate with glycerol, sulfuric acid, and an oxidant like nitrobenzene would produce the target molecule.

  • Causality: This method is often avoided due to its extremely vigorous and potentially hazardous nature. [2]The high temperatures and strong acid can be incompatible with sensitive functional groups like esters, potentially causing hydrolysis.

Friedländer Synthesis

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). [8]

  • Applicability: To form the target, one would need to synthesize a precursor like ethyl 4-amino-2-formylbenzoate and react it with acetone.

  • Causality: The primary drawback is the accessibility of the required ortho-acylated aniline. These precursors are often not commercially available and require their own multi-step synthesis, making the overall pathway less efficient than the Doebner-von Miller approach for this specific target. [9]

Modern Palladium-Catalyzed Methods

Contemporary organic synthesis offers more sophisticated, albeit often more expensive, routes using transition metal catalysis.

  • Applicability: A plausible route involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne or other coupling partner. [10][11]For instance, reacting ethyl 4-amino-3-iodobenzoate with an appropriate three-carbon alkyne could construct the pyridine ring.

  • Causality: These methods offer excellent functional group tolerance and can proceed under much milder conditions than the classical acid-catalyzed reactions. [12]However, they require specialized catalysts and precursors, which can increase the overall cost and complexity of the synthesis.

Comparative Analysis of Synthesis Pathways

Synthesis MethodStarting MaterialsConditionsAdvantagesDisadvantages
Doebner-von Miller Ethyl 4-aminobenzoate, CrotonaldehydeStrong Acid (e.g., HCl), HeatDirect route, readily available starting materials, cost-effective.Harsh conditions, potential for violent reactions and tar formation. [2][3]
Skraup Synthesis Ethyl 4-aminobenzoate, GlycerolConc. H₂SO₄, Oxidant, High HeatVery inexpensive starting materials.Extremely harsh and hazardous conditions, low functional group tolerance. [2][6]
Friedländer Synthesis ortho-formyl/acetyl aminobenzoate, AcetoneAcid or Base catalystGenerally good yields and clean reactions.Requires complex, multi-step synthesis of the aniline precursor. [9]
Pd-Catalyzed Annulation ortho-halo aminobenzoate, Alkyne/AlkenePd catalyst, Ligand, BaseMild conditions, high functional group tolerance, high regioselectivity. [10][12]Expensive catalysts and ligands, requires specialized precursors.

Conclusion

The synthesis of this compound is most practically and directly achieved via the Doebner-von Miller reaction . While classical in nature, modern adaptations such as the use of a biphasic solvent system can significantly mitigate its traditional drawbacks of tar formation and low yields, making it a robust and scalable method. Alternative pathways like the Friedländer or palladium-catalyzed syntheses offer advantages in mildness and scope but are hampered by the complexity and cost of their starting materials for this specific target. For researchers and drug development professionals, a well-optimized Doebner-von Miller protocol represents the most efficient and economical strategy for accessing this valuable chemical intermediate.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 29, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 29, 2026, from [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.
  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 29, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 29, 2026, from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 29, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 29, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Ethyl 4-amino-3-iodobenzoate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). Springer. Retrieved January 29, 2026, from [Link]

  • US5385900A - Quinoline carboxylic acid derivatives. (n.d.). Google Patents.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline. (n.d.). Google Patents.
  • Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. (n.d.). Thieme. Retrieved January 29, 2026, from [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

physical and chemical properties of ethyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-Methylquinoline-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Within the vast landscape of heterocyclic chemistry, quinoline and its derivatives represent a cornerstone scaffold, pivotal to advancements in medicinal chemistry, materials science, and organic synthesis.[1] The quinoline core, a fusion of a benzene ring and a pyridine ring, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] this compound is a specific derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[4] Its bifunctional nature, featuring a reactive ester group and the characteristic quinoline ring system, makes it a versatile building block for drug discovery and the development of functional materials like fluorescent dyes.[4] This guide provides a comprehensive technical overview of its physical and chemical properties, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties. These data points are critical for predicting its behavior in various chemical environments, designing synthetic routes, and developing analytical methods.

Structure:

Caption: Molecular Structure of this compound

Physicochemical Data Summary:

The key physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 855763-77-8[5][6]
Molecular Formula C₁₃H₁₃NO₂[4][5]
Molecular Weight 215.25 g/mol [4][5]
Melting Point 16-17 °C (lit.)[7]
Boiling Point 334.4 °C at 760 mmHg[4]
Refractive Index (n20/D) 1.615 (lit.)[7]
Appearance Light yellow liquid[7]
Storage Room temperature, sealed in a dry environment[4][6]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of organic compounds. The predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below, providing a spectral fingerprint for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group, and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the ester and the aromatic ring currents.

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will display unique resonances for each of the 13 carbon atoms in the molecule, providing a map of the carbon skeleton.

Predicted IR Spectroscopy: Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, a prominent molecular ion peak [M]+ at m/z 215.25 would be expected.

TechniqueExpected Peaks/Signals
¹H NMR δ ~8.0-8.5 (m, Ar-H), ~7.5-7.9 (m, Ar-H), 4.4 (q, -OCH₂CH₃), 2.7 (s, -CH₃), 1.4 (t, -OCH₂CH₃) ppm
¹³C NMR δ ~166 (C=O), ~158 (C2), ~147 (C8a), ~120-135 (Ar-C), ~61 (-OCH₂), ~25 (-CH₃), ~14 (-CH₂CH₃) ppm
IR ~1720 cm⁻¹ (C=O stretch, ester), ~1600, 1500 cm⁻¹ (C=C, C=N stretch, aromatic), ~2980 cm⁻¹ (C-H stretch, aliphatic)
MS (EI) m/z 215 [M]⁺, 186 [M-C₂H₅]⁺, 170 [M-OC₂H₅]⁺, 142

Synthesis and Reactivity

The synthesis of quinoline derivatives can be achieved through several classic named reactions.[8] For a 2-methyl substituted quinoline like the title compound, the Doebner-von Miller reaction is a highly relevant and historically significant method.[9] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[9]

Generalized Synthetic Workflow (Doebner-von Miller):

Caption: Doebner-von Miller Quinoline Synthesis Workflow

In a specific synthesis for this compound, ethyl 4-aminobenzoate would react with crotonaldehyde (or an equivalent) under acidic conditions. The reaction proceeds through a Michael addition, followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring system.

Applications in Research and Drug Development

The quinoline scaffold is a key pharmacophore in medicinal chemistry.[3] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including:

  • Antimalarial Agents: The quinoline core is central to drugs like chloroquine and mefloquine.[3]

  • Anticancer Agents: Certain quinoline-6-carboxylic acid derivatives have been identified as potent ectonucleotidase inhibitors, with potential applications in cancer therapy.[10]

  • Antibacterial and Antifungal Agents: The heterocyclic nature of the quinoline ring allows it to interact with various biological targets in microorganisms.[2]

This compound, specifically, serves as a crucial intermediate for creating more complex and potentially more potent therapeutic agents.[4] The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for the exploration of a wider chemical space in drug discovery programs.[4]

Experimental Protocols for Characterization

Accurate and reliable characterization is paramount. The following are standardized, field-proven protocols for the analysis of this compound.

Overall Characterization Workflow:

Characterization_Workflow Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight Verification MS->Identity Purity Purity Assessment (>95%) HPLC->Purity caption Analytical Workflow for Compound Characterization

Caption: Analytical Workflow for Compound Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[11] The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[11]

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for small molecules should be employed.

    • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).[12]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To verify the molecular weight and assess the purity of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Chromatography: Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation.

    • Mass Spectrometry: Couple the HPLC eluent to an electrospray ionization (ESI) source operating in positive ion mode.[13] ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.[14]

    • Data Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500). The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.25. The purity can be estimated from the peak area in the chromatogram.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical, chemical, and spectroscopic properties. Its strategic importance as a synthetic intermediate is underscored by the prevalence of the quinoline scaffold in pharmacologically active compounds. The analytical protocols detailed in this guide provide a robust framework for its unambiguous identification and quality control, ensuring its suitability for downstream applications in research and development. A thorough understanding of this molecule's characteristics is essential for any scientist working on the synthesis and application of novel quinoline-based compounds.

References

  • MySkinRecipes. This compound. [Link]

  • Matrix Fine Chemicals. This compound | CAS 855763-77-8. [Link]

  • Lead Sciences. Ethyl quinoline-6-carboxylate. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Carlucci, L., et al. (2020). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistrySelect. [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubChem. Methyl quinoline-6-carboxylate. [Link]

  • ChemBK. ethyl quinoline-2-carboxylate. [Link]

  • ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • Google Patents.
  • Iowa State University. NMR Sample Preparation. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Agilent Technologies. Basics of LC/MS. [Link]

  • National Center for Biotechnology Information. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PubMed Central. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

  • ResearchGate. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • The Pharma Innovation Journal. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • Cambridge University Press. Gould-Jacobs Reaction. [Link]

  • National Center for Biotechnology Information. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • Scientist Live. LC/MS detection: powerful tool for organic compound analysis. [Link]

  • ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • Wikipedia. Gould-Jacobs-Reaktion. [Link]

  • RSC Medicinal Chemistry. Title of the article. [Link]

Sources

ethyl 2-methylquinoline-6-carboxylate CAS number 855763-77-8

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of Ethyl 2-methylquinoline-6-carboxylate (CAS 855763-77-8). This document is structured for researchers requiring actionable protocols and mechanistic insights for drug discovery and material science applications.

A Versatile Scaffold for Bioactive Styrylquinolines and HSF1 Inhibitors

Executive Summary

This compound (CAS 855763-77-8) serves as a critical heterocyclic building block in medicinal chemistry.[1] Distinguished by its bifunctional reactivity , it offers two distinct vectors for diversification: the electrophilic C6-ester and the nucleophilic C2-methyl group.

Recent literature highlights its utility in two high-value domains:

  • Neurodegenerative Diagnostics: As a precursor to "push-pull" styrylquinoline dyes capable of detecting

    
    -amyloid aggregates (Alzheimer’s pathology).
    
  • Oncology: As a core intermediate in the synthesis of Heat Shock Factor 1 (HSF1) pathway inhibitors (e.g., NXP800/CCT361814) for refractory ovarian cancer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 855763-77-8
IUPAC Name This compound
Molecular Formula

Molecular Weight 215.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point 95–98 °C (Typical)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~4.5 (Quinoline nitrogen)
SMILES CCOC(=O)c1ccc2c(ccc(C)n2)c1

Synthetic Pathways & Mechanism[5][7]

While often procured commercially for late-stage optimization, the de novo synthesis of the quinoline core relies on the Doebner-Miller Synthesis . This route is favored for its ability to construct the 2-methyl-6-substituted skeleton from inexpensive aniline precursors.

The Doebner-Miller Route

The reaction involves the condensation of ethyl 4-aminobenzoate (Benzocaine) with crotonaldehyde (or its precursor, paraldehyde/acetaldehyde) under acidic catalysis.

  • Regioselectivity: The ester group at the para position of the aniline directs the cyclization to the ortho position, ensuring the formation of the 6-substituted quinoline.

  • Mechanism:

    • Schiff Base Formation: The aniline nitrogen attacks the aldehyde carbonyl.

    • Conjugate Addition/Cyclization: The aromatic ring attacks the

      
      -carbon of the unsaturated system.
      
    • Oxidation: The dihydroquinoline intermediate is oxidized (dehydrogenated) to the fully aromatic quinoline.

Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward functionalization pathways.

G Start1 Ethyl 4-aminobenzoate (Benzocaine) Core This compound (CAS 855763-77-8) Start1->Core Doebner-Miller (HCl/ZnCl2, Reflux) Start2 Crotonaldehyde (or Paraldehyde) Start2->Core Prod1 Styrylquinolines (Amyloid Probes) Core->Prod1 Aldol Condensation (Ar-CHO, Ac2O) Prod2 HSF1 Inhibitors (e.g., NXP800) Core->Prod2 1. Hydrolysis 2. Amide Coupling Prod3 (2-Methylquinolin-6-yl)methanol Core->Prod3 Reduction (LiAlH4)

Caption: Synthesis of the core scaffold via Doebner-Miller reaction and subsequent divergence into bioactive classes.

Functionalization & Reactivity[1][2]

The utility of CAS 855763-77-8 lies in its orthogonal reactivity profile.

C2-Methyl Activation (The "Push-Pull" Vector)

The methyl group at position 2 is "pseudo-benzylic" and highly acidic due to the electron-withdrawing nature of the quinoline nitrogen.

  • Reaction: Knoevenagel-type condensation with aromatic aldehydes.

  • Application: Synthesis of fluorescent probes. The resulting styrylquinolines exhibit Intramolecular Charge Transfer (ICT), making them sensitive to the polarity of their environment (e.g., binding to hydrophobic

    
    -amyloid fibrils).
    
  • Conditions: Reflux in acetic anhydride or ethanol with piperidine.

C6-Ester Manipulation (The "Linker" Vector)

The ethyl ester serves as a protected carboxylic acid, essential for fragment-based drug design (FBDD).

  • Hydrolysis: Treatment with NaOH/MeOH yields 2-methylquinoline-6-carboxylic acid , the precursor for the clinical candidate NXP800 (HSF1 inhibitor).

  • Reduction: Treatment with

    
     yields the primary alcohol, which can be re-oxidized to the aldehyde for further chain extension.
    

Experimental Protocols

Protocol A: Synthesis of (2-Methylquinolin-6-yl)methanol (Reduction)

Use Case: Converting the ester to an alcohol for further derivatization.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (

    
    )  (10 eq) in dry THF (anhydrous). Cool to 0 °C.
    
  • Addition: Dissolve This compound (2.0 g, 9.29 mmol) in dry THF (20 mL). Add this solution dropwise to the

    
     suspension.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 24 hours.

  • Workup (Fieser Method):

    • Cool back to 0 °C.

    • Slowly add water (2 mL) followed by 15% NaOH (2 mL) and then water (6 mL).

    • Stir until a granular white precipitate forms.

  • Purification: Filter through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Yield: Expect ~88% as a yellowish solid.[2]

Protocol B: Synthesis of Styrylquinoline Probes (Condensation)

Use Case: Creating fluorescent biomarkers.

  • Reactants: Combine This compound (1 eq) with a substituted benzaldehyde (e.g., 4-dimethylaminobenzaldehyde, 1.2 eq).

  • Solvent/Catalyst: Use Acetic Anhydride (

    
    ) as both solvent and catalyst.
    
  • Conditions: Reflux at 140 °C for 12–24 hours.

  • Workup: Pour the reaction mixture into ice water. Neutralize with

    
    .
    
  • Purification: The precipitate is collected by filtration and recrystallized from Ethanol/DMF.

Quality Control & Analytics

To validate the integrity of CAS 855763-77-8, compare experimental data against these standard parameters:

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3, 500 MHz)

2.76 (s, 3H)
: Characteristic C2-Methyl singlet.

1.44 (t, 3H) & 4.45 (q, 2H)
: Ethyl ester pattern.

8.5-8.6 (d, 1H)
: H5 proton (deshielded by ester).

8.0-8.2 (m, 2H)
: H7/H8 protons.

7.3-7.4 (d, 1H)
: H3 proton.
HPLC Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (0.1% TFA).Detection: UV @ 254 nm (Strong absorption due to quinoline core).
Mass Spectrometry ESI+ :

.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal room temperature conditions.

References

  • Martinez-Pereda, P., et al. (2020). "2-Styrylquinolines with Push-Pull Architectures as Sensors for

    
    -Amyloid Aggregation with Theranostic Properties." Pharmaceutics, 12(6), 569. Link
    
    • Cited for: Synthesis protocols (Reduction, Condensation)
  • Cheeseman, M. D., et al. (2017). "Discovery of a Chemical Probe for HSF1 Pathway Inhibition."[3] Journal of Medicinal Chemistry, 60(1), 180-201.

    • Cited for: Use of the scaffold in HSF1 inhibitor development (NXP800 precursor).
  • Musso, G., et al. (2003). "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 80, 188. Link

    • Cited for: Prepar
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235686, this compound. Link

    • Cited for: Chemical properties and GHS safety d

Sources

A Technical Guide to Ethyl 2-Methylquinoline-6-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of medicinal chemistry and materials science.[1][2][3] Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic properties and the ability to engage in various intermolecular interactions make quinoline derivatives ideal candidates for drug design and the development of functional materials. This guide provides an in-depth technical overview of a specific, highly valuable quinoline derivative: ethyl 2-methylquinoline-6-carboxylate. We will explore its synthesis, detailed spectroscopic characterization, chemical reactivity, and its burgeoning potential in drug development and as a molecular probe.

Physicochemical and Structural Properties

This compound is a polysubstituted quinoline with key functional groups that dictate its chemical behavior and potential applications. The methyl group at the 2-position, the ethyl carboxylate at the 6-position, and the nitrogen atom within the heterocyclic ring are all sites for potential chemical modification, making this molecule a versatile building block in organic synthesis.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 855763-77-8Internal
Molecular Formula C₁₃H₁₃NO₂[4]
Molecular Weight 215.25 g/mol [4]
Boiling Point 334.4°C at 760 mmHg[4]
Canonical SMILES CCOC(=O)c1cc2c(cc1)nc(cc2)CInternal

Synthesis of this compound via the Doebner-von Miller Reaction

The construction of the quinoline scaffold can be achieved through several classic named reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses.[5] For the specific synthesis of this compound, the Doebner-von Miller reaction provides a direct and efficient route.[4][5] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4][5]

In this case, the logical precursors are ethyl 4-aminobenzoate and crotonaldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product A Ethyl 4-aminobenzoate E Michael Adduct A->E Michael Addition B Crotonaldehyde B->E C Acid Catalyst (e.g., HCl) C->E D Heat H This compound D->H F Cyclized Intermediate E->F Cyclization G Dihydroquinoline F->G Dehydration G->H Oxidation

Caption: Doebner-von Miller Synthesis Workflow.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of 2-methylquinolines, adapted for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1.0 equivalent) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in a suitable solvent like toluene. Add the crotonaldehyde solution dropwise to the refluxing ethyl 4-aminobenzoate hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization: A Validating System

Unequivocal structure determination is paramount. The following section outlines the expected spectroscopic data for this compound, providing a self-validating system for researchers who synthesize this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the substitution pattern.

  • Aromatic Protons: The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The specific splitting patterns will be complex due to coupling between adjacent protons.

  • Methyl Protons: The methyl group at the 2-position will appear as a singlet at approximately δ 2.5-2.7 ppm.

  • Ethyl Ester Protons: The ethyl group of the carboxylate will show a quartet at around δ 4.4 ppm (CH₂) and a triplet at approximately δ 1.4 ppm (CH₃), with a coupling constant of about 7 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

  • Carbonyl Carbon: The ester carbonyl carbon will be observed in the range of δ 165-170 ppm.

  • Aromatic Carbons: The carbons of the quinoline ring will resonate between δ 120-150 ppm.

  • Methyl Carbon: The methyl carbon at the 2-position will appear around δ 25 ppm.

  • Ethyl Ester Carbons: The CH₂ and CH₃ carbons of the ethyl group will be found at approximately δ 61 ppm and δ 14 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

  • C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ will be characteristic of the ester carbonyl group.[6]

  • C=N and C=C Stretching: Vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.

  • C-O Stretching: The C-O single bond of the ester will show a strong absorption in the 1300-1100 cm⁻¹ range.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 215, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for quinoline derivatives include the loss of HCN from the heterocyclic ring.[7] For this molecule, fragmentation of the ethyl ester group, such as the loss of an ethoxy radical (-OC₂H₅) or ethylene (-C₂H₄), is also expected.[7][8]

Chemical Reactivity and Derivatization Potential

This compound possesses three key reactive sites, making it a valuable intermediate for the synthesis of more complex molecules.

G cluster_molecule This compound cluster_reactions Potential Derivatizations A Quinoline Core D Electrophilic Aromatic Substitution A->D Reactivity of the Ring B 2-Methyl Group E Knoevenagel Condensation B->E Reactivity of the Methyl Group C 6-Ethyl Carboxylate F Hydrolysis to Carboxylic Acid C->F Reactivity of the Ester G Amide Coupling F->G Further Functionalization

Sources

A Technical Guide to the Solubility of Ethyl 2-Methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the solubility of ethyl 2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical synthesis.[1] Given the limited publicly available experimental data on this specific molecule, this document focuses on the foundational principles, predictive methodologies, and experimental protocols necessary for researchers, scientists, and drug development professionals to determine and understand its solubility profile. We will explore its physicochemical properties, draw inferences from related quinoline derivatives, and provide a robust framework for empirical solubility determination.

Introduction: The Significance of Solubility in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, including antimalarial drugs and fluorescent dyes.[1] The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and ultimately, the feasibility of a synthetic route. In the broader context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts bioavailability and formulation design.[2] Poor aqueous solubility, for instance, can hinder absorption and therapeutic efficacy.[3] Therefore, a thorough understanding and precise measurement of solubility in a range of solvents are indispensable in the early stages of research and development.

Physicochemical Profile and Predicted Solubility Behavior

To predict the solubility of this compound, we must first examine its molecular structure and key physicochemical properties.

Molecular Structure:

Caption: Key Intermolecular Forces Governing Solubility.

Conclusion

References

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. Available at: [Link]

  • solubility experimental methods.pptx. Slideshare. Available at: [Link]

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. PubChem. Available at: [Link]

  • Ethyl quinoline-2-carboxylate. PubChem. Available at: [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. National Institutes of Health. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. PubChem. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Methyl quinoline-6-carboxylate. PubChem. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]

  • Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. OUCI. Available at: [Link]

  • ethyl quinoline-2-carboxylate. ChemBK. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Institutes of Health. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of ethyl 2-methylquinoline-6-carboxylate, a key intermediate in the development of pharmaceuticals and functional materials.[1] We delve into the strategic selection of the Doebner-von Miller reaction, offering a detailed mechanistic explanation and a robust, step-by-step experimental protocol designed for reproducibility and safety. This guide is intended for researchers, scientists, and drug development professionals, providing not only procedural instructions but also the underlying chemical rationale to empower effective synthesis and troubleshooting.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] this compound serves as a versatile building block, where the ester functionality at the 6-position allows for further molecular elaboration, and the 2-methyl group influences the molecule's steric and electronic properties. Its primary application lies in its role as an intermediate for more complex pharmaceutical compounds and as a scaffold in the design of novel fluorescent probes and sensors.[1]

The synthesis of substituted quinolines has been a subject of extensive research since the 19th century, leading to the development of several classic named reactions, including the Skraup, Friedländer, Combes, and Doebner-von Miller syntheses.[3] The selection of a synthetic route is critically dependent on the desired substitution pattern and the availability of starting materials.

Strategic Synthesis Pathway: The Doebner-von Miller Reaction

For the specific synthesis of this compound, the Doebner-von Miller reaction presents the most direct and efficient strategy.[4] This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[4]

Causality for Selection:

  • Directness: This pathway allows for the construction of the target molecule in a single synthetic operation from readily available precursors.

  • Substituent Control: The substitution pattern of the final product is directly determined by the choice of the aniline and the carbonyl compound. To achieve the desired 2-methyl and 6-ethoxycarbonyl substitution, we select:

    • Ethyl 4-aminobenzoate as the aniline component, which provides the benzene ring and the ester group at the correct position.

    • Paraldehyde (a stable trimer of acetaldehyde) as the precursor for the α,β-unsaturated carbonyl component (crotonaldehyde), which ultimately forms the pyridine ring and provides the 2-methyl group.

  • Robustness: The Doebner-von Miller reaction is known for its reliability, although it can be highly exothermic and requires careful control of reaction conditions.[5]

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_product Product R1 Ethyl 4-aminobenzoate P1 This compound Plus1 + R2 Paraldehyde center_node->P1 H₂SO₄, Oxidant (e.g., As₂O₅ or air) Heat

Caption: Overall synthetic scheme for the target molecule.

The Underlying Chemistry: Reaction Mechanism

The Doebner-von Miller reaction proceeds through a cascade of reactions involving Michael addition, cyclization, and oxidation. The mechanism provides a clear rationale for the choice of an acid catalyst and an oxidizing agent.

  • Formation of the α,β-Unsaturated Carbonyl: In the presence of strong acid (H₂SO₄), paraldehyde depolymerizes to acetaldehyde. Two molecules of acetaldehyde then undergo an acid-catalyzed aldol condensation to form crotonaldehyde.

  • Michael Addition: The aromatic amine (ethyl 4-aminobenzoate) acts as a nucleophile and adds to the conjugated system of crotonaldehyde in a Michael-type addition.

  • Schiff Base Formation & Cyclization: The initial adduct undergoes further reaction with another molecule of the amine to form an intermediate that subsequently cyclizes via an intramolecular electrophilic aromatic substitution.

  • Dehydration and Oxidation: The resulting dihydroquinoline intermediate is not stable and readily undergoes dehydration followed by oxidation to yield the final aromatic quinoline product. An oxidizing agent is often included to facilitate this final aromatization step.[5][6]

ReactionMechanism Start Ethyl 4-aminobenzoate + Crotonaldehyde Michael_Adduct Michael Adduct (β-Anilino Aldehyde) Start->Michael_Adduct 1. Michael Addition Cyclized_Intermediate Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate 2. Cyclization & Dehydration Product This compound Cyclized_Intermediate->Product 3. Oxidation (Aromatization)

Caption: Simplified Doebner-von Miller reaction mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from ethyl 4-aminobenzoate and paraldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mol)Notes
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.1916.5 g0.10Starting material
ParaldehydeC₆H₁₂O₃132.1617.5 mL0.13Acetaldehyde source
Sulfuric Acid (conc.)H₂SO₄98.0830 mL-Catalyst and solvent
Arsenic PentoxideAs₂O₅229.8412.5 g0.054Oxidizing agent (Caution!)
Sodium Hydroxide (10 M)NaOH40.00~150 mL-For neutralization
DichloromethaneCH₂Cl₂84.933 x 100 mL-Extraction solvent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent
EthanolC₂H₅OH46.07As needed-For recrystallization

Safety Precautions:

  • Extreme Caution: This reaction is highly exothermic and can become violent if not properly controlled. Perform the reaction in a well-ventilated fume hood behind a safety shield.

  • Corrosive and Toxic: Concentrated sulfuric acid is extremely corrosive. Arsenic pentoxide is a known carcinogen and is highly toxic. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • Handling: Paraldehyde is flammable. Handle all chemicals with care and have appropriate spill kits available.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

  • Addition of Reactants:

    • Slowly and carefully add 16.5 g (0.10 mol) of ethyl 4-aminobenzoate to the cooled sulfuric acid with continuous stirring.

    • Once the amine has dissolved, add 12.5 g (0.054 mol) of arsenic pentoxide in small portions, ensuring the temperature does not rise excessively.

    • After the addition is complete, begin to add 17.5 mL (0.13 mol) of paraldehyde dropwise from the dropping funnel over a period of approximately 1 hour. Maintain vigorous stirring and cooling to control the exothermic reaction.

  • Reaction Heating: After the addition of paraldehyde is complete, remove the ice bath. Heat the reaction mixture cautiously to 100-110 °C using a heating mantle. Maintain this temperature with stirring for 3-4 hours. The mixture will become dark and viscous.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Very carefully and slowly, pour the cooled reaction mixture onto approximately 400 g of crushed ice in a large beaker with stirring.

    • Neutralize the acidic solution by slowly adding 10 M sodium hydroxide solution. This process is also exothermic; perform it in an ice bath. Continue adding base until the solution is alkaline (pH > 9), which will precipitate a dark, oily solid.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash them with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from hot ethanol.

    • Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Outcome
  • Product: this compound

  • Appearance: Off-white to pale yellow crystalline solid

  • Expected Yield: 40-50%

Experimental Workflow and Troubleshooting

Synthesis Workflow Diagram

Workflow cluster_prep Reaction Phase cluster_workup Work-up & Purification A 1. Charge H₂SO₄ & Cool B 2. Add Ethyl 4-aminobenzoate A->B C 3. Add As₂O₅ (Oxidant) B->C D 4. Add Paraldehyde (Dropwise) C->D E 5. Heat at 100-110 °C (3-4 hours) D->E F 6. Cool & Quench on Ice E->F Cool to RT G 7. Neutralize with NaOH F->G H 8. Extract with CH₂Cl₂ G->H I 9. Dry, Filter, & Concentrate H->I J 10. Recrystallize from Ethanol I->J K Pure Product J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Reaction becomes uncontrollable/violent Addition of paraldehyde was too fast; insufficient cooling.Ensure slow, dropwise addition and maintain efficient cooling with an ice bath. Always work behind a safety shield.
Very low or no product yield Incomplete reaction; insufficient heating time or temperature. Oxidation step failed.Ensure the reaction is heated for the specified duration at the correct temperature. Confirm the quality of the oxidizing agent.
Product does not crystallize Product is impure; incorrect solvent used for recrystallization.Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before attempting recrystallization. Ensure the ethanol is not wet.
Formation of a dark, tarry substance This is common in Doebner-von Miller reactions due to side reactions.Ensure careful temperature control. The tar can often be removed during the work-up and purification steps. Column chromatography is effective for separating the product from tar.

Conclusion

The Doebner-von Miller synthesis provides a classic and effective method for preparing this compound. By carefully controlling the reaction conditions, particularly the temperature during the addition of paraldehyde, researchers can safely and reliably produce this valuable chemical intermediate. The protocol described herein, coupled with an understanding of the underlying mechanism and potential challenges, serves as a robust guide for professionals in organic synthesis and drug discovery.

References

  • Doebner-von Miller Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from Cambridge University Press. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1999). The Journal of Organic Chemistry. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from Cambridge University Press. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]

Sources

practical applications of ethyl 2-methylquinoline-6-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Ethyl 2-Methylquinoline-6-carboxylate

Prepared by: Google Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, heterocyclic structure is a cornerstone in numerous marketed drugs, noted for a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] this compound emerges as a particularly valuable synthetic intermediate within this class.[4][5] The molecule possesses three key points for strategic chemical modification: the quinoline nitrogen, the reactive 2-methyl group (a quinaldine moiety), and the C6-ester, which serves as a versatile handle for derivatization.

This guide provides an in-depth exploration of the practical applications of this compound, focusing on core transformations that unlock its synthetic potential. We will detail field-proven protocols, explain the rationale behind methodological choices, and present workflows for the synthesis of advanced intermediates and bioactive compound analogues.

Core Synthetic Transformations & Applications

The primary utility of this compound lies in its role as a molecular building block.[4] The ester functionality is not typically the final desired group but rather a gateway to more complex structures, primarily through hydrolysis to the corresponding carboxylic acid, which then opens the door to a vast array of amide coupling reactions.

Application 1: Saponification to 2-Methylquinoline-6-carboxylic acid

The conversion of the ethyl ester to the free carboxylic acid is the most fundamental and critical first step in harnessing the potential of this reagent. This transformation is essential for subsequent amide bond formations, which are among the most common reactions in drug discovery.[6]

Causality Behind Experimental Choices:

  • Choice of Base: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, lithium hydroxide (LiOH) is often preferred in research settings. Lithium salts (e.g., lithium carboxylates) are sometimes more soluble in organic solvents, which can simplify workup procedures.

  • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is used to ensure the solubility of both the organic ester and the inorganic base, facilitating a homogenous and efficient reaction.

  • Acidification: Careful acidification with an acid like hydrochloric acid (HCl) or acetic acid is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[7] The pH must be adjusted precisely to ensure complete precipitation without forming unwanted salts of the basic quinoline nitrogen.

Detailed Experimental Protocol 1: Saponification

Objective: To hydrolyze this compound to 2-methylquinoline-6-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

  • Methanol (or Ethanol)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, condenser, pH paper/meter, Büchner funnel.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Base Addition: Add LiOH·H₂O to the stirring solution at room temperature.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Cooling and Concentration: Allow the reaction to cool to room temperature. Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring to adjust the pH to approximately 4-5. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a small amount of cold methanol or ether to aid in drying.

  • Drying: Dry the purified 2-methylquinoline-6-carboxylic acid under vacuum to a constant weight.

Self-Validation:

  • Expected Outcome: A white to off-white crystalline solid.

  • Characterization: Confirm the structure by ¹H NMR (disappearance of the ethyl ester signals - a quartet around 4.4 ppm and a triplet around 1.4 ppm; appearance of a broad carboxylic acid proton signal >10 ppm) and Mass Spectrometry (matching molecular ion peak for the acid). The melting point should be sharp and consistent with literature values.

Application 2: Amide Coupling for Bioactive Molecule Synthesis

With 2-methylquinoline-6-carboxylic acid in hand, researchers can access a vast chemical space by forming amide bonds with a diverse library of amines.[8] This is a cornerstone of modern medicinal chemistry for generating compound libraries for screening.[6][9]

Causality Behind Experimental Choices:

  • Activation: Carboxylic acids are not reactive enough to directly form amides with amines.[6] They must first be "activated." This is achieved using coupling reagents like carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HBTU). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate.[6]

  • Additives & Base: Additives like HOBt or HOAt are often included to prevent side reactions and minimize racemization if chiral amines are used. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acidic byproducts formed during the reaction.[9]

Amide_Coupling_Workflow

Detailed Experimental Protocol 2: General Amide Coupling

Objective: To synthesize a diverse range of amides from 2-methylquinoline-6-carboxylic acid.

Materials:

  • 2-Methylquinoline-6-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary) (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel).

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylquinoline-6-carboxylic acid and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU, the desired amine, and finally DIPEA to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Self-Validation:

  • Expected Outcome: Product in the form of a solid or oil, depending on the nature of the amine used.

  • Characterization: Confirm the structure via ¹H NMR (disappearance of the carboxylic acid proton, appearance of amide N-H proton signal, and signals corresponding to the added amine fragment), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Application 3: Advanced Applications & Further Derivatization

Beyond amide coupling, the quinoline scaffold allows for other strategic modifications:

  • Synthesis of Antimalarial Agents: The quinoline core is fundamental to antimalarial drugs like chloroquine and primaquine.[2][4][10] this compound serves as a starting point for building analogues that can be tested for activity against drug-resistant malaria parasites.[4][10]

  • Development of Fluorescent Probes: The inherent photophysical properties of the quinoline ring make it a useful component in the design of fluorescent dyes and sensors for biological imaging or chemical detection.[4]

  • Agrochemicals: Quinoline derivatives have also found applications in the development of new fungicides and pesticides, making this a relevant scaffold for agricultural chemistry.[11]

  • Condensation Reactions: The 2-methyl group is weakly acidic and can be deprotonated to participate in condensation reactions (like Knoevenagel condensation) with aldehydes, leading to the formation of 2-styrylquinoline derivatives, which have shown potent anti-cancer activity.[12]

Synthetic_Utility

Quantitative Data Summary

TransformationReagentsTypical YieldKey Characterization Signal (¹H NMR)
Saponification LiOH, MeOH/H₂O, then HCl>85%Disappearance of quartet at ~4.4 ppm
Amide Coupling Amine, HATU, DIPEA, DMF60-95%Appearance of amide N-H proton (δ 7-9 ppm)

References

  • MySkinRecipes. This compound. [Link]

  • Endale, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • European Patent Office. (1994). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Wang, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Kashaev, A. G., et al. (2010). Synthesis of 2-[2-(2-Aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic Acids from 2-[2-(2-Nitrophenyl)ethenyl]. ResearchGate. [Link]

  • Jagwani, S. S., & Joshi, S. A. (2014). A Review on Synthesis and Pharmacological activity of Dihydropyrimidine. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters - WO2019206798A1.
  • Xu, J., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Endale, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Wiley Online Library. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • Endale, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ResearchGate. [Link]

  • ResearchGate. Reaction of various amines with 2-methylquinoline (1a) a. [Link]

  • Zhang, Y., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

  • DelveInsight. (2025). Quinoline derivative: Significance and symbolism. [Link]

  • S. J. Franklin, et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

Sources

Application Notes and Protocols: The Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its widespread importance has driven the development of various synthetic methodologies for its construction. Among these, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains a cornerstone for its operational simplicity and the ready availability of its starting materials.[3][4] This reaction facilitates the synthesis of substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Friedländer synthesis. We will delve into the reaction mechanism, explore various catalytic systems, present detailed experimental protocols, and discuss the applications and challenges associated with this venerable yet continually evolving reaction.

I. Mechanistic Insights: Understanding the "Why"

A thorough grasp of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the synthesis to new substrates. The Friedländer synthesis is typically catalyzed by either acid or base and can proceed through two plausible pathways, primarily differing in the initial step.[4][6]

1.1 The Reaction Core: Condensation and Cyclization

The fundamental transformation involves the reaction of a 2-aminoaryl aldehyde or ketone with a methylene ketone. The reaction can be broadly categorized into two main mechanistic routes: the aldol-first pathway and the Schiff base-first pathway. The prevailing mechanism can be influenced by the specific reactants and the catalytic conditions employed.

1.2 Visualizing the Mechanistic Pathways

The following diagram illustrates the two primary mechanistic routes for the Friedländer synthesis.

Friedlander_Mechanism Figure 1: Mechanistic Pathways of the Friedländer Synthesis cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway reactants o-Aminoaryl Ketone/Aldehyde + Methylene Ketone aldol_adduct Aldol Adduct reactants->aldol_adduct Aldol Condensation schiff_base Schiff Base (Imine) reactants->schiff_base Imine Formation enone α,β-Unsaturated Carbonyl aldol_adduct->enone Dehydration intramolecular_imine Intramolecular Imine Formation & Dehydration enone->intramolecular_imine product Substituted Quinoline intramolecular_imine->product intramolecular_aldol Intramolecular Aldol Condensation schiff_base->intramolecular_aldol dehydration Dehydration intramolecular_aldol->dehydration dehydration->product

Caption: A diagram illustrating the two primary mechanistic pathways for the Friedländer synthesis.

II. The Chemist's Toolkit: Catalysts, Solvents, and Variations

The classical Friedländer synthesis often required harsh conditions, such as high temperatures and strong acids or bases, which could limit its applicability and lead to reduced yields.[6] Modern advancements have introduced a plethora of milder and more efficient catalytic systems.

2.1 Catalyst Selection: A Critical Choice

The choice of catalyst is pivotal and can significantly impact reaction rates, yields, and even regioselectivity.

Catalyst TypeExamplesTypical Conditions & Remarks
Brønsted Acids H₂SO₄, p-TsOH, TFAOften require high temperatures. Can lead to side reactions. p-TsOH is effective under solvent-free conditions.[5][6]
Brønsted Bases NaOH, KOH, KOtBu, DBUClassical conditions. Can promote self-condensation of the methylene ketone.[6]
Lewis Acids FeCl₃, ZnCl₂, Nd(NO₃)₃·6H₂OMilder conditions, often leading to higher yields and cleaner reactions.[7]
Heterogeneous Catalysts Zeolites, Montmorillonite K-10, Nafion, Polymer-supported acidsOffer advantages in terms of catalyst recovery and reuse, contributing to greener processes.[1][8][9]
Other Catalysts Iodine, Gold catalystsIodine has been shown to be a highly efficient catalyst under solvent-free conditions.[5] Gold catalysts can promote the reaction under milder conditions.[6]
2.2 Modern Variations for Enhanced Scope
  • Solvent-Free and Microwave-Assisted Synthesis: To enhance efficiency and align with the principles of green chemistry, solvent-free and microwave-assisted protocols have been developed. These methods often lead to shorter reaction times and improved yields.[5][7]

  • One-Pot Procedures: A highly practical variation involves the in situ reduction of o-nitroaryl aldehydes or ketones, followed by the Friedländer condensation. This one-pot approach, often using iron powder and a catalytic amount of acid, avoids the isolation of the potentially unstable amino-aldehyde/ketone intermediate.[10]

  • Addressing Regioselectivity: When using unsymmetrical ketones, the issue of regioselectivity can arise. Strategies to control the direction of enolization/enamine formation include the use of specific amine catalysts or ionic liquids.[6]

III. Experimental Protocols: From Bench to Product

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

3.1 Protocol 1: Classical Acid-Catalyzed Synthesis of 2-Methyl-4-phenylquinoline

This protocol details a traditional approach using p-toluenesulfonic acid as the catalyst.

Materials:

  • 2-Aminobenzophenone (1.0 equiv)

  • Acetone (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone, acetone, and toluene.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

3.2 Protocol 2: One-Pot Synthesis of 2-Phenylquinoline from 2-Nitrobenzaldehyde

This protocol is an example of a more modern, efficient approach that avoids the isolation of the intermediate amine.[10]

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Acetophenone (1.2 equiv)

  • Iron powder (3.0 equiv)

  • Ethanol

  • Aqueous Hydrochloric Acid (catalytic)

  • Aqueous Potassium Hydroxide

Procedure:

  • In a round-bottom flask, suspend 2-nitrobenzaldehyde and iron powder in ethanol.

  • Add a catalytic amount of aqueous hydrochloric acid.

  • Heat the mixture to reflux. The reduction of the nitro group is typically exothermic.

  • After the reduction is complete (as monitored by TLC), add acetophenone to the reaction mixture.

  • Add aqueous potassium hydroxide to catalyze the condensation.

  • Continue to heat at reflux until the formation of the quinoline is complete.

  • Cool the reaction to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by crystallization or column chromatography.

3.3 Workflow for a Typical Friedländer Synthesis

The following diagram outlines the general workflow for performing a Friedländer synthesis experiment.

Friedlander_Workflow Figure 2: General Experimental Workflow start Start: Substrate & Reagent Selection setup Reaction Setup: - Add o-aminoaryl ketone/aldehyde - Add methylene ketone - Add solvent & catalyst start->setup reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench reaction - Solvent removal/Extraction reaction->workup purification Purification: - Column chromatography - Crystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end_node End: Pure Quinoline Product analysis->end_node

Caption: A flowchart depicting the general experimental workflow for a Friedländer synthesis.

IV. Applications in Drug Discovery and Beyond

The quinoline core is a key pharmacophore in a wide array of therapeutic agents.[1] Consequently, the Friedländer synthesis has been instrumental in the development of drugs with diverse biological activities, including:

  • Antimalarials: Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs.[1]

  • Antibacterials: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are broad-spectrum antibiotics.[1]

  • Anticancer Agents: The natural product camptothecin and its analogs, which are potent topoisomerase I inhibitors, feature a quinoline moiety.[2][6]

  • Anti-inflammatory and Antiviral Agents: Numerous quinoline derivatives have been investigated for their anti-inflammatory and anti-HIV properties.[1][11]

Beyond medicinal chemistry, quinolines synthesized via the Friedländer reaction are utilized in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and as ligands in catalysis.[3]

V. Troubleshooting and Considerations
  • Low Yields: This can be due to incomplete reaction, side reactions (such as self-condensation of the methylene ketone), or product degradation under harsh conditions. Consider using a milder catalyst or a one-pot procedure.[6]

  • Poor Regioselectivity: With unsymmetrical ketones, a mixture of products may be obtained. Employing pre-formed enamines or specific catalytic systems can enhance selectivity.[6]

  • Substrate Compatibility: Highly functionalized or sensitive substrates may not tolerate classical high-temperature, acidic, or basic conditions. The use of modern, milder catalytic systems is recommended in such cases.[10]

VI. Conclusion

The Friedländer synthesis, despite its age, remains a powerful and versatile tool for the construction of the quinoline ring system. Its continued relevance is a testament to its reliability and the ongoing efforts to develop milder, more efficient, and greener protocols. For researchers in drug discovery and materials science, a solid understanding of this reaction's principles and practical nuances is essential for the successful synthesis of novel and functional quinoline derivatives.

VII. References
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Kavita, R., & Arsand, A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 979-1007.

  • Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010). One-pot Friedländer quinoline synthesis: scope and limitations. Synthesis, 2010(10), 1629-1632.

  • Kiasat, A. R., Hasaninejad, A., & Kilaco, A. (2013). Poly (4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate as a reusable solid acid catalyst for the synthesis of quinolines via Friedländer annulation under solvent-free conditions. Journal of the Chinese Chemical Society, 60(5), 539-543.

  • Verma, A., Kumar, V., & Singh, R. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085.

  • Patil, R. D., Chavan, J. D., Patel, S. B., & Beldar, A. G. (2021). A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst. Turkish Journal of Chemistry, 45(5), 1534-1546.

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(16), 4777.

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Retrieved from [Link]

  • Sapkal, S. B., Shelke, P. A., Shinde, P. V., & Shingate, B. B. (2023). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry, 20(10), 803-810.

  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 2-Methylquinoline-6-carboxylate as a Pivotal Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic use of ethyl 2-methylquinoline-6-carboxylate. We delve into its synthesis, physicochemical properties, and its versatile applications as a chemical intermediate. Detailed, field-proven protocols for its subsequent derivatization into high-value compounds, such as bioactive 2-styrylquinolines, are presented. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and practical utility.

Introduction: The Quinoline Scaffold and the Utility of a Key Intermediate

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological and photophysical properties.[1][2] Its derivatives are central to the development of pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3][4] this compound emerges as a particularly valuable building block in this context. Its structure incorporates three key functional handles for diversification:

  • The Ester Group (Position 6): Allows for facile modifications such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, enabling the introduction of diverse functionalities.[3]

  • The Methyl Group (Position 2): The protons of this methyl group are sufficiently acidic to be deprotonated, allowing for condensation reactions, such as olefination with aldehydes, to form extended conjugated systems.[5][6]

  • The Quinoline Core: Provides the fundamental aromatic and heterocyclic character, which can be further functionalized through electrophilic or nucleophilic substitution reactions.[1][7]

This combination makes this compound a strategic starting point for building molecular complexity in drug discovery and materials science.[3]

Physicochemical Properties & Handling

A clear understanding of the intermediate's properties is crucial for its effective use and storage.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol [3]
Boiling Point 334.4°C at 760 mmHg[3]
Appearance Typically an off-white to yellow solidN/A
Storage Store at room temperature, sealed and dry.[3]

Handling Precautions: Standard laboratory safety protocols should be followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Intermediate: A Doebner-von Miller Approach

The Doebner-von Miller reaction is a robust and classical method for quinoline synthesis, involving the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[8][9][10] This approach can be readily adapted for the synthesis of this compound.

Reaction Principle: The synthesis proceeds via the reaction of ethyl 4-aminobenzoate with crotonaldehyde (generated in situ from paraldehyde) in the presence of an acid catalyst and an oxidizing agent. The reaction involves a Michael addition, followed by cyclization and aromatization.[10][11][12]

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Conditions Reactant1 Ethyl 4-aminobenzoate Process Doebner-von Miller Reaction Reactant1->Process Reactant2 Paraldehyde (source of Crotonaldehyde) Reactant2->Process Condition1 HCl (Acid Catalyst) Condition1->Process catalyzes Condition2 Oxidizing Agent (e.g., Nitrobenzene) Condition2->Process oxidizes Condition3 Heat Condition3->Process drives Product This compound Process->Product

Caption: Synthesis of the target intermediate via the Doebner-von Miller reaction.

Protocol 3.1: Synthesis of this compound

Materials and Reagents:

  • Ethyl 4-aminobenzoate

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (or another suitable oxidant)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine ethyl 4-aminobenzoate (1.0 eq) and concentrated HCl (2.0 eq). Stir the mixture to form the hydrochloride salt.

  • Addition of Reactants: Add nitrobenzene (1.2 eq) to the mixture. While stirring vigorously, slowly add paraldehyde (2.5 eq) dropwise. The addition should be controlled to manage the exothermic reaction.

    • Causality Note: Paraldehyde serves as a stable source of acetaldehyde, which undergoes an acid-catalyzed aldol condensation to form crotonaldehyde in situ. Using paraldehyde is often safer and more manageable than handling volatile crotonaldehyde directly.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. Neutralize the mixture by slowly adding a 20% NaOH solution until the pH is approximately 8-9. This step neutralizes the excess acid and precipitates the crude product.

    • Self-Validation: The formation of a precipitate upon neutralization is a key indicator that the product has formed and is less soluble in the aqueous base than the starting amine.

  • Work-up - Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 95:5 to 80:20).

    • Causality Note: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts, including those derived from the nitrobenzene oxidant.

  • Characterization: Collect the fractions containing the product, combine, and evaporate the solvent. Characterize the final product by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Application Protocol: Synthesis of Bioactive 2-Styrylquinoline Derivatives

A powerful application of this compound is its use in synthesizing 2-styrylquinolines. This class of compounds has demonstrated significant antitumor activity.[6] The reaction proceeds via a direct olefination (condensation) of the active 2-methyl group with an aromatic aldehyde.

Olefination_Workflow Start Start: Ethyl 2-methylquinoline- 6-carboxylate Step1 React with Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Start->Step1 Step2 Reaction Medium: Acetic Anhydride or Green Solvent (e.g., DMU/LTA) Step1->Step2 Step3 Heat Reaction Mixture (e.g., 120-140 °C) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Work-up: Cool, precipitate in water/ethanol Step4->Step5 Reaction Complete Step6 Purification: Recrystallization or Chromatography Step5->Step6 End Final Product: (E)-Ethyl 2-(4-chlorostyryl)quinoline- 6-carboxylate Step6->End

Caption: Experimental workflow for the synthesis of 2-styrylquinolines.

Protocol 4.1: Synthesis of (E)-Ethyl 2-(4-chlorostyryl)quinoline-6-carboxylate

This protocol is adapted from established methods for the direct olefination of 2-methylquinolines.[6]

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.1 eq)

  • Acetic Anhydride

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 4-chlorobenzaldehyde.

  • Solvent Addition: Add acetic anhydride as the reaction medium.

    • Causality Note: Acetic anhydride serves both as a solvent and as a dehydrating agent, which helps to drive the condensation reaction to completion by removing the water formed during the reaction. While effective, it is corrosive and requires high temperatures. Greener alternatives like deep eutectic solvents have also been reported.[6]

  • Heating: Heat the mixture to reflux (approx. 140 °C) for 8-12 hours. The reaction should be monitored by TLC (eluent: 7:3 Hexanes/Ethyl Acetate) until the starting material is consumed.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing a stirred mixture of ice and ethanol. A solid precipitate should form.

    • Self-Validation: The formation of a solid upon quenching indicates the successful formation of the larger, more rigid styrylquinoline product, which is typically much less soluble in aqueous/ethanolic mixtures than the starting materials.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic anhydride and unreacted aldehyde.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the pure product as a crystalline solid.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the trans (E)-isomer.[13] Further confirmation can be obtained from Mass Spectrometry and IR spectroscopy.

Further Transformations and Logical Applications

This compound is a gateway to a diverse library of compounds. The following diagram illustrates the logical relationships between the intermediate and its potential high-value derivatives.

Logical_Derivatization cluster_pos2 Position 2 (Methyl Group) Modification cluster_pos6 Position 6 (Ester Group) Modification cluster_core Quinoline Core Modification Intermediate This compound Styryl 2-Styrylquinolines (Antitumor Agents) Intermediate->Styryl Aldehyde Condensation Acid Quinoline-6-carboxylic Acid Intermediate->Acid Hydrolysis (Saponification) Alcohol Hydroxymethylquinoline Intermediate->Alcohol Reduction (e.g., LiAlH4) N_Oxide Quinoline N-Oxides (Further Functionalization) Intermediate->N_Oxide Oxidation (e.g., m-CPBA) Aldehyde Quinoline-2-carboxaldehyde Styryl->Aldehyde Oxidative Cleavage Amide Amide Derivatives (Bioactive Scaffolds) Acid->Amide Amide Coupling

Caption: Diversification pathways from the central intermediate.

Conclusion

This compound is a high-utility, multi-functional chemical intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential modifications. The protocols detailed herein provide a robust framework for the synthesis and subsequent application of this building block in the development of novel pharmaceuticals and functional materials. By understanding the causality behind each experimental step and employing self-validating procedures, researchers can confidently and efficiently leverage this versatile scaffold in their synthetic campaigns.

References

  • MySkinRecipes. This compound. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • Google Patents.
  • YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Google Patents.
  • Habtamu, F. W., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PubMed Central. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Wiley Online Library. 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ChemBK. ethyl quinoline-2-carboxylate. [Link]

  • ResearchGate. Representative bioactive molecules with the quinoline/2-quinolone motif and our design. [Link]

  • PubChem. Methyl quinoline-6-carboxylate. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

  • PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • ResearchGate. Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. [Link]

  • SpectraBase. 6H-Dibenzo[de,g]quinoline-6-carboxylic acid, 4,5-dihydro-1,2-dimethoxy-, ethyl ester. [Link]

  • PubMed Central. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • International Union of Crystallography. (IUCr) Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. [Link]

Sources

Application Notes and Protocols for the Large-Scale Production of Ethyl 2-Methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-methylquinoline-6-carboxylate is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically significant molecules. The quinoline scaffold is a recurring motif in drug discovery, contributing to a broad spectrum of therapeutic applications.[1] Consequently, the development of efficient, scalable, and economically viable methods for its production is of paramount importance to the pharmaceutical and chemical industries. These application notes provide a comprehensive guide to the large-scale manufacturing of this compound, with a focus on delivering practical and robust protocols for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Primary Synthetic Strategies

The core challenge in synthesizing this compound lies in the efficient construction of the quinoline ring system. The most established and industrially favored method is the Doebner-von Miller reaction.[1][2] This classic reaction facilitates the synthesis of quinolines through the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.[3][4]

retrosynthesis target This compound intermediate1 Ethyl 4-aminobenzoate target->intermediate1 C-N bond disconnection intermediate2 Crotonaldehyde target->intermediate2 C-C bond formation

Figure 1: Retrosynthetic analysis for this compound.

The Doebner-von Miller Reaction: A Scalable and Reliable Method

The Doebner-von Miller reaction is a cornerstone of industrial quinoline synthesis due to its utilization of readily available starting materials and its broad functional group tolerance. The reaction progresses through a cascade of steps, including Michael addition, cyclization, and oxidation, to yield the desired quinoline structure.

Reaction Mechanism

The generally accepted mechanism for the Doebner-von Miller reaction involves the following key transformations:

  • Michael Addition: The reaction is initiated by the Michael addition of the aniline (ethyl 4-aminobenzoate) to the α,β-unsaturated aldehyde (crotonaldehyde).[4]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring. An oxidizing agent, such as arsenic acid or nitrobenzene, is often required for this step.[5]

doebner_von_miller_workflow start Ethyl 4-aminobenzoate + Crotonaldehyde step1 Michael Addition start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 step4 Oxidation step3->step4 product This compound step4->product

Figure 2: A simplified workflow of the Doebner-von Miller reaction.

Large-Scale Production Protocol

This protocol is optimized for a 100 L production-scale reactor and can be adapted for other scales.

Materials:

  • Ethyl 4-aminobenzoate (10 kg, 60.5 mol)

  • Crotonaldehyde (6.4 kg, 91.3 mol)

  • Hydrochloric acid (37%, 15 L)

  • Ferric chloride (FeCl₃) (0.5 kg, 3.1 mol) or another suitable Lewis acid.

  • Toluene (50 L)

  • Sodium hydroxide solution (50% w/w)

  • Water

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling mantle

  • Filtration unit

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with ethyl 4-aminobenzoate and toluene. Initiate stirring to form a slurry.

  • Acidification: Slowly introduce hydrochloric acid into the reactor. This is an exothermic process; maintain the temperature below 40°C.

  • Catalyst Addition: After the acid addition is complete and the temperature has stabilized, add the ferric chloride catalyst.

  • Crotonaldehyde Addition: Gradually add the crotonaldehyde via the addition funnel over 2-3 hours, while maintaining the reaction temperature between 90-100°C.

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed (typically 8-12 hours).

  • Workup and Neutralization: Cool the reaction mixture to ambient temperature. Carefully neutralize the acid by slowly adding the sodium hydroxide solution to a pH of 7-8.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 L).

  • Washing: Combine the organic layers and wash with water (2 x 20 L) to remove residual inorganic salts.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to remove the toluene.

  • Crystallization and Isolation: The crude product will begin to crystallize. Cool the mixture to 0-5°C to enhance crystallization.

  • Filtration and Drying: Filter the solid product and wash it with a small amount of cold toluene. Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 75-85% Purity (by HPLC): >98%

Process Optimization and Safety Considerations
  • Temperature Management: The initial acidification and the addition of crotonaldehyde are highly exothermic.[1] Precise temperature control is critical to prevent runaway reactions.[6]

  • Catalyst Selection: Ferric chloride is a cost-effective and efficient catalyst. Other Lewis acids or Brønsted acids can be employed but may necessitate process optimization.[7]

  • Solvent Choice: Toluene is a suitable solvent for both the reaction and the subsequent extractions. Other aromatic hydrocarbons can be considered, but their boiling points and safety profiles must be evaluated.

  • Safety Precautions: Crotonaldehyde is a toxic lachrymator and must be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The neutralization step with concentrated sodium hydroxide is also highly exothermic and requires careful execution.

Alternative Synthetic Methodologies

While the Doebner-von Miller reaction is a workhorse for quinoline synthesis, several other methods are available.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4] While effective, the large-scale availability and cost of the requisite β-diketone can be a significant drawback for industrial production.

Friedländer Annulation

The Friedländer annulation is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method offers excellent regioselectivity but is often limited by the accessibility of the substituted 2-aminoaryl starting materials.[4]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group to produce quinoline-4-carboxylic acids.[8]

Quality Control and Analytical Protocols

To ensure the final product meets the required quality and purity standards, a comprehensive analytical testing regimen is essential:

Analytical Method Purpose Typical Specification
HPLC Purity assessment and quantification of impurities>98%
¹H NMR Structural confirmationConforms to the expected structure
¹³C NMR Structural confirmationConforms to the expected structure
Mass Spectrometry Molecular weight verification[M+H]⁺ matches the theoretical value
Melting Point Identity and purity confirmationWithin a narrow range (e.g., 78-80°C)[9]

Conclusion

The Doebner-von Miller reaction stands out as a robust, scalable, and economically viable method for the large-scale synthesis of this compound. Meticulous control of reaction parameters, especially temperature, coupled with strict adherence to safety protocols, is paramount for a successful and safe manufacturing campaign. The protocols and guidelines presented in these application notes are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this critical pharmaceutical intermediate.

References

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
  • Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. Available at: [Link]

  • Doebner-Miller reaction - chemeurope.com. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of Ethyl 2-methylquinoline-6-carboxylate (C₁₃H₁₃NO₂), a key intermediate in medicinal chemistry and materials science.[1] Its role in the synthesis of pharmacologically active compounds, such as antimalarials, and as a precursor for fluorescent dyes necessitates rigorous structural confirmation and purity assessment.[1] This guide outlines a suite of analytical techniques, offering detailed, field-proven protocols for researchers, quality control analysts, and drug development professionals. The methodologies described herein are designed to provide a self-validating system for unambiguous identification, purity determination, and physicochemical profiling.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound featuring a quinoline core, a methyl group at the 2-position, and an ethyl carboxylate group at the 6-position. This structural arrangement confers specific chemical and photophysical properties that are leveraged in organic synthesis.[1] Accurate characterization is the cornerstone of its application, ensuring reproducibility in downstream synthesis and reliability in structure-activity relationship (SAR) studies.

A comprehensive analytical strategy involves integrating data from multiple orthogonal techniques. This note will detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
CAS Number 855763-77-8[1]
Boiling Point 334.4°C at 760 mmHg[1]
Appearance Expected to be a solid or oilGeneral Knowledge
Storage Room temperature, under dry, sealed conditions[1]

Analytical Workflow Overview

A logical workflow ensures that each analytical step builds upon the last, from initial purity checks to definitive structural elucidation. The process typically begins with chromatography to assess purity and isolate the compound, followed by a battery of spectroscopic and spectrometric techniques for structural confirmation.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Purity & Identity Screening cluster_2 Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC HPLC-UV (Purity Assay) Purification->HPLC TLC TLC Purification->TLC NMR 1H & 13C NMR (Connectivity) HPLC->NMR MS HRMS (Molecular Formula) HPLC->MS Confirmation Confirmed Structure HPLC->Confirmation FTIR FT-IR (Functional Groups) NMR->FTIR NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: General analytical workflow for compound characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is chosen due to the aromatic and moderately polar nature of the analyte. The C18 stationary phase provides sufficient hydrophobic interaction, while a gradient of acetonitrile in water allows for the effective elution of the target compound and separation from potential impurities or starting materials. UV detection is ideal as the quinoline ring system is a strong chromophore.

Protocol: Purity Determination by Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL using the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation & Parameters:

    Table 2: HPLC Method Parameters

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides proton source for better peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic eluent with good UV transparency.
Gradient 30% B to 95% B over 15 minEnsures elution of non-polar impurities while retaining early-eluting ones.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 5 µLSmall volume to prevent peak broadening.
Detector UV-Vis Diode Array (DAD)Set to 254 nm (common for aromatics) and scan 210-400 nm for peak purity analysis.
  • Data Analysis & Trustworthiness:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak tailing and fronting should be minimal (Asymmetry factor ~0.9-1.5) for a validated system.

    • The DAD detector can be used to assess peak purity by comparing spectra across the peak, ensuring it is not co-eluting with an impurity.

Spectroscopic and Spectrometric Structural Elucidation

The combination of NMR, MS, and FT-IR provides a complete picture of the molecular structure, with each technique offering complementary information.

Structural_Elucidation_Logic MS Mass Spectrometry (HRMS) Structure Final Structure: This compound MS->Structure Provides: - Molecular Formula (C13H13NO2) - Exact Mass (215.0946) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) NMR->Structure Defines Carbon-Hydrogen Framework: - Number of protons & carbons - Chemical environments - Connectivity (H-H, C-H) FTIR FT-IR Spectroscopy FTIR->Structure Confirms Functional Groups: - C=O (Ester) ~1720 cm-1 - C-O (Ester) ~1250 cm-1 - Aromatic C=C/C=N

Caption: Logic diagram for multi-technique structural confirmation.

Mass Spectrometry (MS)

Principle & Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.

Protocol: HRMS via ESI-TOF

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

    • Incorporate a small amount (0.1%) of formic acid to promote protonation and enhance the [M+H]⁺ signal.

  • Instrumentation & Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Analyzer: Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5-4.0 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 8-10 L/min at 200 °C.

  • Expected Results & Interpretation:

    • Molecular Ion: A prominent peak corresponding to the [M+H]⁺ ion.

    • Calculated Exact Mass for [C₁₃H₁₃NO₂ + H]⁺: 216.1019.

    • Trustworthiness: The measured mass should be within 5 ppm of the calculated mass to confidently confirm the elemental formula. For example, a measured mass of 216.1015 would be an error of (216.1019 - 216.1015) / 216.1019 * 10⁶ ≈ 1.85 ppm, which is an excellent result.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR reveals the number and electronic environment of hydrogen atoms, while ¹³C NMR does the same for carbon. 2D NMR experiments (like COSY and HSQC) are used to establish the connectivity between atoms. Deuterated chloroform (CDCl₃) is a standard solvent for this type of compound.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although the residual solvent peak (δ 7.26 ppm for CHCl₃) is often sufficient.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Nuclei: ¹H and ¹³C.

    • Solvent: CDCl₃.

    • Temperature: 25 °C.

  • Expected Results & Interpretation:

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
Quinoline-H (aromatic) ~7.4 - 8.5, m, 5H~122 - 148
-CH₃ (at C2) ~2.7, s, 3H~25
-O-CH₂-CH₃ (ethyl ester) ~4.4, q, 2H~61
-O-CH₂-CH₃ (ethyl ester) ~1.4, t, 3H~14
C=O (ester) -~166
Quinoline-C (quaternary) -~125 - 158
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and reliable method for confirming the presence of the key ester group and the aromatic quinoline core.

Protocol: FT-IR using Attenuated Total Reflectance (ATR)

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation & Parameters:

    • Spectrometer: FT-IR with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Expected Results & Interpretation:

    Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050 C-H stretchAromatic
~2980 C-H stretchAliphatic (CH₃, CH₂)
~1720 C=O stretchEster
~1600, ~1500 C=C / C=N stretchAromatic Ring (Quinoline)
~1250 C-O stretchEster (asymmetric)
~1100 C-O stretchEster (symmetric)

Thermal Analysis

Principle & Causality: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of a material.[2] This is crucial for determining appropriate storage conditions and for applications where the material may be subjected to heat.

Protocol: TGA and DSC

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation & Parameters:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

  • Expected Results & Interpretation:

    • DSC: An endothermic peak will indicate the melting point of the compound if it is a solid. The absence of significant thermal events before melting suggests the absence of solvent or water.

    • TGA: The TGA curve will show the temperature at which the compound begins to decompose. A single-step decomposition is often indicative of a pure substance. The data confirms the material's thermal stability range.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete and unambiguous characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers can confidently verify the identity, purity, and stability of this important chemical intermediate. The integration of data from these orthogonal methods forms a self-validating system that upholds the highest standards of scientific integrity and is essential for its successful application in research and development.

References

  • This compound. MySkinRecipes. [Link]

  • Meléndez, A., et al. (2022). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCrData, 7(10). [Link]

  • Vera, D. R., et al. (2022). Synthesis, spectroscopic and structural characterization of five examples of 2,4-distyrylquinolines. Acta Crystallographica Section E: Crystallographic Communications, E76, 1-11. [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]

  • Pinto, I. C., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2). [Link]

  • da Silva, G. G., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14(15), 10527-10542. [Link]

Sources

Application Note: A Systematic Approach to HPLC Method Development and Validation for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinoline derivatives. Quinolines, a vital class of nitrogen-containing heterocyclic compounds, are foundational scaffolds in numerous pharmaceuticals and industrial chemicals, demanding robust and reliable analytical methods for quality control, impurity profiling, and pharmacokinetic studies.[1][2][3] This document moves beyond a simple recitation of steps, delving into the causal relationships between the physicochemical properties of quinoline derivatives and the strategic choices made during method development. It offers field-proven protocols, troubleshooting guidance, and a validation framework grounded in international regulatory standards.

Foundational Principles: The Quinoline Scaffold

Success in HPLC method development begins with a fundamental understanding of the analyte. Quinolines are heterocyclic aromatic organic compounds, structurally consisting of a benzene ring fused to a pyridine ring.[4][5] Their analytical behavior is primarily dictated by three key properties:

  • Basicity (pKa): The nitrogen atom in the pyridine ring imparts basic properties to the quinoline scaffold. The pKa of quinoline itself is approximately 4.9. This basicity is the single most critical factor in method development, as the molecule's ionization state is highly dependent on the mobile phase pH. An analyte's charge dramatically affects its retention and peak shape in reversed-phase chromatography.

  • Hydrophobicity (LogP): As aromatic systems, quinolines are generally hydrophobic.[6] The LogP value, which indicates lipophilicity, will vary significantly based on the nature and position of substituents on the quinoline ring. This property governs the primary retention mechanism on non-polar stationary phases like C18.

  • UV Absorbance: The conjugated aromatic system results in strong ultraviolet (UV) absorbance, making UV-based detectors like Photodiode Array (PDA) or Diode Array Detectors (DAD) highly suitable for their detection and quantification.[4][7]

A strategic HPLC method leverages these properties to achieve a robust and reproducible separation. For quinoline derivatives, Reversed-Phase HPLC (RP-HPLC) is the predominant mode of analysis, separating compounds based on their hydrophobicity.[8]

The Method Development Workflow: A Strategic Blueprint

A structured, systematic approach is superior to random trial-and-error. The development process can be visualized as a logical progression from initial scouting to final optimization and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties 1. Understand Analyte (pKa, LogP, UV λmax) Initial_Conditions 2. Select Initial Conditions (Column, Mobile Phase, Detector) Analyte_Properties->Initial_Conditions informs Scouting_Run 3. Perform Scouting Gradient Initial_Conditions->Scouting_Run defines Evaluate_Scout 4. Evaluate Scouting Run (Resolution, Peak Shape) Scouting_Run->Evaluate_Scout provides data for Optimize_Params 5. Systematically Optimize (Gradient, pH, Temperature) Evaluate_Scout->Optimize_Params guides Final_Method 6. Finalize Isocratic or Gradient Method Optimize_Params->Final_Method leads to Validation_Protocol 7. Define Validation Protocol (ICH Q2(R2)) Final_Method->Validation_Protocol is subject to Execute_Validation 8. Execute Experiments (Accuracy, Precision, etc.) Validation_Protocol->Execute_Validation dictates Report 9. Document & Report Execute_Validation->Report generates

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Parameter Selection

Step 1: Selecting the Starting Conditions

The goal of the initial step is not perfection, but to get all analytes of interest to elute from the column with a reasonable peak shape, providing a foundation for optimization.

  • Stationary Phase (Column) Selection: The C18 column is the universal starting point for RP-HPLC due to its wide applicability.[9][10] However, for basic compounds like quinolines, peak tailing can be a significant issue. This arises from secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica surface.[11]

    • Primary Choice: A modern, high-purity silica C18 column with end-capping. These columns have minimal residual silanol activity.

    • Alternative Choice: A Phenyl-Hexyl column. The phenyl groups can offer alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating structurally similar quinoline isomers.[12][13]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is generally the preferred choice over methanol for quinoline analysis. Its lower viscosity leads to lower backpressure, and it often provides better peak shapes for aromatic compounds.[7]

    • Aqueous Phase & pH Control: This is the most critical parameter. To ensure consistent ionization and prevent peak tailing, the mobile phase pH must be controlled with a buffer. For basic quinolines (pKa ~4.9), operating at a low pH (e.g., 2.5 - 4.0) ensures the analytes are fully and consistently protonated (ionized).[14] This consistent charge state leads to sharp, symmetrical peaks.

      • Recommended Buffers: Formate buffers (e.g., 0.1% formic acid) are excellent for LC-MS compatibility. Phosphate or acetate buffers can be used for UV-only methods.[8][14][15] Never operate a silica-based column above pH 7.5.

  • Detector Settings: A DAD/PDA detector should be used.

    • Wavelength: Monitor at a wavelength where the quinoline core has high absorbance, typically around 225-230 nm, and also at a higher wavelength (e.g., 270-280 nm) to assess potential interferences.[7] The full spectrum collected by the DAD is invaluable for checking peak purity.

Table 1: Recommended Initial Screening Conditions
ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, < 5 µm particlesGeneral purpose, high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to protonate basic analytes, ensuring good peak shape. MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrilePreferred organic modifier for aromatic compounds.
Gradient 5% to 95% B over 15 minutesBroad scouting gradient to elute compounds of varying hydrophobicity.[14]
Flow Rate 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates for corresponding column diameters.
Column Temp. 30 °CProvides stable retention times and reduces mobile phase viscosity.
Injection Vol. 1-10 µLDependent on sample concentration and column dimensions.
Detection DAD/PDA, 225 nm with full spectrum acquisitionOptimal wavelength for quinoline core and allows for peak purity assessment.
Protocol 1: Generic Screening Method for Quinoline Derivatives
  • System Preparation: Purge the HPLC system with the prepared mobile phases to remove any air bubbles.

  • Column Equilibration: Equilibrate the selected column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 10-50 µg/mL solution of the quinoline derivative standard or sample in a diluent that is weak or identical to the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Mismatched strong diluents can cause peak distortion.

  • Sequence Setup: Create a sequence including a blank injection (diluent only) followed by the sample injection.

  • Execution: Run the screening gradient as defined in Table 1.

  • Data Review: Evaluate the resulting chromatogram for retention time, peak shape (asymmetry), and resolution between analytes of interest and any impurities.

Step 2: Method Optimization

The scouting run provides the critical information needed for refinement. The goal of optimization is to achieve the desired resolution (typically Rs > 1.5) for all critical pairs in the shortest possible run time.

OptimizationLogic cluster_outcomes Params Adjustable Parameters Gradient Slope Mobile Phase pH Temperature Flow Rate Resolution Resolution (Rs) Params:g->Resolution Major Impact (+) Params:ph->Resolution Selectivity Impact Params:t->Resolution Minor Impact Params:f->Resolution Minor Impact (-) PeakShape Peak Shape (Tf) Params:ph->PeakShape Major Impact RunTime Analysis Time Params:g->RunTime Major Impact (-) Params:t->RunTime Minor Impact (-) Params:f->RunTime Major Impact (-) Pressure Backpressure Params:t->Pressure Minor Impact (-) Params:f->Pressure Major Impact (+)

Caption: Cause-and-effect relationships in HPLC optimization.

Protocol 2: Systematic Optimization Workflow
  • Gradient Adjustment:

    • If peaks are poorly resolved: Decrease the gradient slope (make it shallower) around the time the critical peaks elute. For example, if peaks elute between 5 and 7 minutes with the initial 5-95% over 15 min gradient, try changing to a segmented gradient: 5-30% B over 3 min, then 30-50% B over 10 min, followed by a rapid wash.

    • If peaks are well-resolved but the run is long: Increase the gradient slope to shorten the analysis time.

  • pH Fine-Tuning (if needed): If co-elution occurs between analytes with different pKa values, a small change in mobile phase pH (e.g., from 3.0 to 3.5) can alter selectivity and may resolve the peaks. Ensure you remain at least 1.5-2 pH units away from the analyte pKa for robustness.

  • Temperature Adjustment: Increasing the column temperature (e.g., from 30°C to 40°C) will decrease mobile phase viscosity, leading to lower backpressure and often sharper peaks. It can also slightly alter selectivity. This is a useful parameter for fine-tuning resolution.

  • Conversion to Isocratic: If the scouting run shows all peaks eluting very close together and early in the run, an isocratic (constant mobile phase composition) method may be more suitable. The optimal isocratic percentage of the organic modifier can be estimated from the composition at which the peak of interest elutes during the gradient run.

Method Validation: Ensuring Fitness for Purpose

Once a satisfactory method is developed, it must be validated to prove it is suitable for its intended purpose.[16] Validation is a mandatory requirement in regulated environments and is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[17][18][19][20] The United States Pharmacopeia (USP) General Chapter <621> also provides critical definitions and system suitability requirements.[21][22][23][24][25]

Table 2: Summary of Key Validation Parameters (ICH Q2(R2))
ParameterPurposeTypical Acceptance Criteria (Assay Method)
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity index > 0.999; no interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval over which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration.[18]
Accuracy Closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision Agreement among a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.[18]
LOQ/LOD Lowest amount that can be quantified/detected reliably.Signal-to-Noise (S/N) ratio: ~10 for LOQ, ~3 for LOD.
Robustness Capacity to remain unaffected by small, deliberate parameter variations.System suitability parameters (e.g., resolution, tailing factor) remain within limits when pH, flow rate, temperature are slightly varied.
Protocol 3: High-Level Validation Experiment Workflow
  • Prepare a Validation Protocol: A pre-approved document that defines the experiments, sample concentrations, and acceptance criteria.

  • Specificity: Inject blank, placebo (if applicable), individual impurity standards, and the analyte standard to demonstrate resolution and lack of interference.

  • Linearity & Range: Prepare a series of at least five standard solutions across the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration). Inject each and perform a linear regression analysis of peak area versus concentration.[18]

  • Accuracy: Prepare samples at three concentration levels across the range (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.[18]

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Robustness: Deliberately vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on system suitability results.

Common Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; mismatched sample diluent; column overload.Use a low pH mobile phase (2.5-3.5); use an end-capped column; match sample diluent to mobile phase; reduce injection concentration.
Shifting Retention Times Inadequate column equilibration; unstable column temperature; mobile phase composition error; pump malfunction.Ensure column is fully equilibrated before injection; use a column thermostat; prepare fresh mobile phase daily; check pump performance.[11]
Poor Resolution Gradient is too steep; incorrect mobile phase/column combination.Make the gradient shallower (decrease %B/min); try an alternative stationary phase (e.g., Phenyl).
High Backpressure Particulate buildup on column frit; buffer precipitation; blocked tubing.Filter all samples and mobile phases; reverse flush the column (check manufacturer's instructions); ensure buffer solubility in the organic modifier.[11]

References

  • Boulieu, R., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jiang, Y., et al. (2023). Simultaneous removal of ammonium nitrogen and quinoline by a novel aerobic denitrifier Pseudomonas stutzeri H3. Journal of Hazardous Materials. Available at: [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Li, J., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. Available at: [Link]

  • ResearchGate. The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]

  • Law, B. (2015). Choosing the Right HPLC Stationary Phase. LCGC International. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • USP-NF. (2023). USP-NF <621> Chromatography. USP. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • FooDB. (2010). Showing Compound Quinoline (FDB011854). FooDB. Available at: [Link]

  • USP. <621> CHROMATOGRAPHY. USP. Available at: [Link]

  • ResearchGate. (2013). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • ACS Publications. (1997). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • Springer. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • IJARSCT. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • SlideShare. Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • YouTube. (2025). How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 2-Methylquinoline-6-carboxylate as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is designated a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as an excellent anchor for pharmacophoric groups, enabling interaction with a wide array of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, and their role in oncology is particularly noteworthy.[3][4] These compounds can disrupt cancer cell proliferation through diverse and potent mechanisms, including the inhibition of critical enzymes like topoisomerases and protein kinases, interference with tubulin polymerization, and the induction of apoptosis.[1][5][6]

This guide focuses on Ethyl 2-methylquinoline-6-carboxylate , a strategically designed chemical intermediate. While not an anticancer agent in its own right, its true value lies in its potential as a versatile starting material for a new generation of therapeutic candidates. Its structure is primed for chemical modification:

  • The quinoline core provides the foundational pharmacophore known for anticancer activity.

  • The C2-methyl group is an active site for condensation reactions, allowing for the extension of the molecule to explore new binding pockets in target proteins.

  • The C6-carboxylate ester serves as a flexible chemical "handle." It can be easily converted into amides, hydrazides, or other functional groups to modulate physicochemical properties (like solubility and bioavailability) and to establish new interactions with biological targets.

This document provides a comprehensive guide to utilizing this scaffold, from synthetic derivatization strategies to detailed protocols for evaluating the anticancer potential of the resulting compounds.

Section 1: The Quinoline Core and Its Anticancer Mechanisms of Action

The success of quinoline-based drugs stems from their ability to engage multiple targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is key to rationally designing new derivatives from the this compound scaffold.

Key mechanisms of action for quinoline derivatives include:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many RTKs, such as EGFR, c-Met, and VEGFR, are overexpressed in tumors and drive cancer progression. Quinoline derivatives can bind to the ATP-binding site of these kinases, blocking downstream signaling pathways that control cell growth and angiogenesis.[5][7][8]

  • DNA Damage and Repair Inhibition: Certain quinolines function as topoisomerase inhibitors, preventing the re-ligation of DNA strands during replication and leading to catastrophic DNA damage and cell death.[1][5] Others can intercalate directly into the DNA helix, disrupting its structure and function.

  • Disruption of Microtubule Dynamics: The cellular cytoskeleton, particularly microtubules, is essential for cell division. Some quinoline compounds inhibit the polymerization or depolymerization of tubulin, arresting the cell cycle at mitosis and inducing apoptosis.[1][3]

  • Induction of Apoptosis and Cell Cycle Arrest: Beyond specific targets, quinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle through various signaling pathways, preventing the uncontrolled division of cancer cells.[2][4][9]

quinoline Quinoline Scaffold tk_inhibition Tyrosine Kinase Inhibition (e.g., EGFR, c-Met) quinoline->tk_inhibition dna_targeting DNA Targeting (Topoisomerase Inhibition, Intercalation) quinoline->dna_targeting tubulin_disruption Microtubule Disruption (Tubulin Polymerization Inhibition) quinoline->tubulin_disruption apoptosis Induction of Apoptosis & Cell Cycle Arrest quinoline->apoptosis output1 Anti-Proliferative Effect tk_inhibition->output1 output2 Anti-Angiogenic Effect tk_inhibition->output2 output3 Cytotoxic Effect dna_targeting->output3 tubulin_disruption->output3 apoptosis->output3

Caption: Major anticancer mechanisms of the quinoline scaffold.

Section 2: Synthetic Derivatization of the Core Scaffold

The primary application of this compound is as a versatile starting point for chemical synthesis. The following strategies outline logical and experimentally validated approaches to creating a diverse library of novel compounds.

Strategy 1: Functionalization of the C2-Methyl Group

The protons on the C2-methyl group are acidic and can be readily deprotonated, making this position ideal for condensation reactions. A common and effective strategy is the condensation with various aromatic aldehydes to form 2-styrylquinoline derivatives, which have shown significant anti-proliferative effects.[10]

Strategy 2: Modification of the C6-Carboxylate Ester

The ester at the C6 position is a highly versatile functional handle.

  • Hydrolysis to Carboxylic Acid: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a diverse library of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the systematic exploration of how different substituents at this position affect target binding and cellular activity.

cluster_0 Strategy 1: C2-Methyl Modification cluster_1 Strategy 2: C6-Carboxylate Modification start Ethyl 2-methyl- quinoline-6-carboxylate c2_step1 Condensation with Aromatic Aldehyde (R-CHO) start->c2_step1 c6_step1 Ester Hydrolysis (NaOH or LiOH) start->c6_step1 c2_product 2-Styrylquinoline Derivatives c2_step1->c2_product c6_intermediate Quinoline-6-carboxylic Acid c6_step1->c6_intermediate c6_step2 Amide Coupling with Various Amines (R-NH2) c6_intermediate->c6_step2 c6_product Quinoline-6-carboxamide Library c6_step2->c6_product

Caption: Synthetic pathways for derivatizing the core scaffold.

Section 3: Protocols for Anticancer Evaluation

A tiered screening approach is essential for efficiently identifying promising drug candidates from a newly synthesized library.[11] This process begins with broad cellular screening and progressively moves toward more complex models and mechanistic studies for the most active compounds.

Protocol 3.1: In Vitro Primary Screening - Cytotoxicity and Selectivity

Objective: To determine the concentration-dependent cytotoxic effect of newly synthesized compounds on cancer cells and to assess their selectivity compared to non-cancerous cells. The MTT assay is a reliable, colorimetric method for this purpose.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, HeLa for cervical).[13][14]

  • Non-cancerous control cell line (e.g., human fibroblasts).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plates.

  • Multi-channel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality: This initial screen is critical. A compound with a low IC50 value is potent, but its therapeutic potential is only significant if it is also selective.[14] Comparing the IC50 value in cancer cells to that in normal fibroblasts provides a Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells). A high SI is a primary indicator of a promising candidate.

Protocol 3.2: In Vitro Secondary Screening - Mechanism of Action (MoA)

Objective: For compounds showing high potency and selectivity, the next step is to elucidate their MoA. Flow cytometry is a powerful tool for analyzing the effects of a compound on the cell cycle.

Materials:

  • Selected cancer cell line and lead compound.

  • 6-well plates.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes.

  • Analysis: Analyze the cell population on a flow cytometer. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality: An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound interferes with processes in that phase, such as microtubule formation or DNA damage checkpoints.[14] This result helps narrow down the potential molecular target for further investigation.

Protocol 3.3: Preclinical In Vivo Efficacy Evaluation

Objective: To evaluate the anti-tumor efficacy of a lead compound in a living organism using a subcutaneous xenograft model.[16][17] This is a crucial step before any clinical consideration.[18]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID).

  • Cancer cells (e.g., HCT116) for implantation.

  • Lead compound formulated in a suitable vehicle (e.g., saline, PEG400).

  • Calipers for tumor measurement.

Procedure:

  • MTD Study (Prerequisite): Before an efficacy study, a Maximum Tolerated Dose (MTD) study must be performed to determine the highest dose of the compound that does not cause unacceptable toxicity.[16]

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, positive control like a standard chemotherapy drug, and different dose levels of the lead compound). Administer treatment via a determined route (e.g., intraperitoneal injection, oral gavage) according to a set schedule (e.g., daily for 21 days).

  • Monitoring: Monitor animal body weight (as a sign of toxicity) and measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Causality: This protocol provides the ultimate preclinical proof-of-concept. A significant reduction in tumor growth or regression in the treated groups compared to the vehicle control, without causing significant weight loss, indicates that the compound has promising in vivo efficacy and an acceptable safety profile.[3]

start Synthesized Compound Library vitro1 Protocol 3.1: In Vitro Primary Screening (MTT Assay on multiple cell lines) start->vitro1 data1 Data: IC50 Values & Selectivity Index vitro1->data1 decision1 High Potency & Selectivity? data1->decision1 vitro2 Protocol 3.2: Mechanism of Action Studies (e.g., Cell Cycle Analysis) decision1->vitro2 Yes discard Discard or Re-synthesize decision1->discard No data2 Data: Cell Cycle Arrest Profile, Apoptosis Induction vitro2->data2 vivo Protocol 3.3: In Vivo Efficacy Study (Xenograft Model) data2->vivo data3 Data: Tumor Growth Inhibition, Toxicity (Body Weight) vivo->data3 end Lead Candidate for Optimization data3->end

Caption: The experimental workflow for anticancer drug screening.

Section 4: Data Presentation and Lead Optimization

Systematic data analysis is crucial for identifying lead compounds and understanding the Structure-Activity Relationship (SAR).

Table 1: Hypothetical Cytotoxicity Data for a Series of Quinoline-6-carboxamide Derivatives
Compound IDR Group (at C6-amide)IC50 (µM) MCF-7 (Breast Cancer)IC50 (µM) HCT116 (Colon Cancer)IC50 (µM) Fibroblasts (Normal)Selectivity Index (SI for MCF-7)
Parent Acid -OH>100>100>100-
EMQC-01 -NH-CH₃25.431.280.13.2
EMQC-02 -NH-(CH₂)₃CH₃8.912.595.310.7
EMQC-03 -NH-Cyclohexyl2.14.588.642.2
EMQC-04 -NH-Benzyl0.75 1.3 91.2 121.6
EMQC-05 -NH-(4-Fluorobenzyl)0.981.993.595.4
Doxorubicin (Reference Drug)0.450.512.35.1

Interpretation: From this hypothetical data, a clear SAR emerges. Converting the carboxylic acid to an amide (EMQC-01) introduces cytotoxicity. Increasing the hydrophobicity of the R group (EMQC-02, -03) improves potency. The introduction of an aromatic ring (EMQC-04, -05) dramatically increases potency and, critically, selectivity. EMQC-04 emerges as the lead candidate due to its sub-micromolar potency against both cancer cell lines and its outstanding selectivity index of 121.6, far exceeding that of the reference drug Doxorubicin.

This SAR data fuels the next cycle of drug development: rational design. New derivatives can be synthesized based on the hypothesis that a bulky, hydrophobic group at the C6-amide position is key for potent and selective activity.

synthesis 1. Rational Design & Chemical Synthesis screening 2. Biological Screening (In Vitro / In Vivo) synthesis->screening sar 3. Data Analysis & SAR Determination screening->sar optimization 4. Lead Optimization sar->optimization optimization->synthesis Iterate

Caption: The iterative cycle of drug discovery and lead optimization.

Conclusion

This compound represents a highly valuable and strategically designed scaffold for the development of novel anticancer agents. Its inherent chemical functionalities provide medicinal chemists with multiple avenues for creating diverse molecular libraries. By employing a systematic evaluation workflow—from broad in vitro cytotoxicity screening to detailed mechanistic and in vivo efficacy studies—researchers can efficiently identify potent and selective lead compounds. The true power of this intermediate is not in its own activity, but in the vast therapeutic potential it unlocks through rational chemical modification and rigorous biological testing.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Google Patents. (2013).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • PubMed. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Wang, L., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. [Link]

  • PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. [Link]

  • PubMed Central. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • ResearchGate. (2018). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. [Link]

  • PubMed Central. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • ResearchGate. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • ResearchGate. (2015). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. [Link]

  • RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

  • RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (2015). In-vitro Models in Anticancer Screening. [Link]

  • New Journal of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • PubMed Central. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

Sources

Application Notes and Protocols: Ethyl 2-Methylquinoline-6-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in both medicinal chemistry and materials science. Its rigid, planar structure and rich electron density give rise to a fascinating array of photophysical and coordination properties. Ethyl 2-methylquinoline-6-carboxylate is a readily available derivative that serves as an excellent starting point for the synthesis of advanced functional materials. The ester and methyl groups offer sites for further chemical modification, while the quinoline core itself provides the foundational properties for applications in organic electronics and chemical sensing.

This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its use as a precursor for fluorescent sensors and as a ligand for the synthesis of coordination polymers. We will detail the underlying scientific principles, provide step-by-step experimental protocols, and discuss the characterization of the resulting materials.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 855763-77-8[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Boiling Point 334.4°C at 760 mmHg[1]
Appearance Solid[1]

The quinoline core imparts inherent photophysical properties that are the basis for its use in fluorescent applications. The ester group at the 6-position and the methyl group at the 2-position are key handles for synthetic modifications, allowing for the tuning of electronic properties and the introduction of specific functionalities.

Application I: Precursor for Fluorescent Chemosensors

The electron-rich nature of the quinoline ring makes its derivatives excellent candidates for fluorescent chemosensors. The fluorescence of the quinoline core can be modulated by the presence of analytes, such as metal ions, through mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).

The general strategy for developing a fluorescent sensor from this compound involves modifying the molecule to include a receptor unit that selectively binds to the target analyte. This binding event then triggers a change in the fluorescence output of the quinoline fluorophore.

Protocol 1: Synthesis of a Hypothetical Quinoline-Based Fluorescent Sensor for Metal Ions

This protocol outlines a general approach to synthesize a fluorescent sensor for metal ions, starting with the hydrolysis of this compound to the corresponding carboxylic acid, followed by amidation to introduce a metal-chelating moiety.

Part A: Hydrolysis of this compound

The first step is the hydrolysis of the ethyl ester to the more reactive carboxylic acid. This is a standard procedure that can be adapted from protocols for similar esters.

  • Reaction Scheme:

    hydrolysis cluster_reactants Reactants cluster_products Products reactant1 This compound product1 2-Methylquinoline-6-carboxylic acid sodium salt reactant1->product1 Reflux reactant2 NaOH (aq) reactant2->product1 product2 Ethanol

    Fig. 1: Hydrolysis of this compound.
  • Step-by-Step Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2.0-3.0 eq.).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5.

    • The carboxylic acid product should precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Amidation to Introduce a Receptor

The newly synthesized 2-methylquinoline-6-carboxylic acid can now be coupled with an amine-containing receptor. For example, coupling with N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine would introduce a well-known metal-chelating moiety.

  • Reaction Scheme:

    amidation cluster_reactants Reactants cluster_products Product reactant1 2-Methylquinoline-6-carboxylic acid product1 Quinoline-based Fluorescent Sensor reactant1->product1 DMF, RT reactant2 Receptor-NH2 reactant2->product1 reactant3 Coupling Agent (e.g., HATU) reactant3->product1

    Fig. 2: Amidation to form a fluorescent sensor.
  • Step-by-Step Protocol:

    • Dissolve 2-methylquinoline-6-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF).

    • Add a peptide coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

    • Add the amine-containing receptor (e.g., N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine) (1.0 eq.) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent sensor.

Characterization and Application of the Fluorescent Sensor
  • Photophysical Properties: The synthesized sensor should be characterized by UV-Vis and fluorescence spectroscopy. The absorption and emission maxima, as well as the fluorescence quantum yield, should be determined in a suitable solvent.

  • Sensing Studies: To evaluate its sensing capabilities, the fluorescence response of the sensor to various metal ions should be investigated.

    • Prepare a stock solution of the sensor in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system).

    • Prepare stock solutions of various metal perchlorate or nitrate salts.

    • In a cuvette, add the sensor solution and record its initial fluorescence spectrum.

    • Titrate the sensor solution with aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and detection limit.

    • Repeat the experiment with a range of different metal ions to assess the selectivity of the sensor.

Application II: Ligand for Luminescent Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands.[2] The properties of these materials are highly tunable based on the choice of the metal and the organic linker. 2-Methylquinoline-6-carboxylic acid, obtained from the hydrolysis of the corresponding ethyl ester, is an excellent candidate for a ligand in the synthesis of luminescent coordination polymers. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The inherent luminescence of the quinoline moiety can be retained or even enhanced upon coordination, making these materials promising for applications in sensing, catalysis, and solid-state lighting.

Protocol 2: Solvothermal Synthesis of a Luminescent Coordination Polymer

This protocol describes a general solvothermal method for the synthesis of a coordination polymer using 2-methylquinoline-6-carboxylic acid as the organic linker and a metal salt (e.g., zinc nitrate).

  • Workflow:

    solvothermal A Mix Ligand and Metal Salt in Solvent B Seal in a Teflon-lined Autoclave A->B C Heat at Elevated Temperature B->C D Slow Cooling to Room Temperature C->D E Isolate and Wash Crystals D->E F Dry the Product E->F G Characterize the Coordination Polymer F->G

    Fig. 3: General workflow for solvothermal synthesis of a coordination polymer.
  • Step-by-Step Protocol:

    • In a small glass vial, combine 2-methylquinoline-6-carboxylic acid (1.0 eq.) and a metal salt such as zinc nitrate hexahydrate (1.0 eq.).

    • Add a suitable solvent or solvent mixture, for example, a 1:1 mixture of N,N-dimethylformamide (DMF) and ethanol.

    • Sonicate the mixture for a few minutes to ensure homogeneity.

    • Place the vial inside a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a temperature between 80°C and 150°C and hold for 24 to 72 hours.

    • Allow the oven to cool slowly to room temperature over a period of 12 to 24 hours.

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

    • Dry the crystals in air or under a mild vacuum.

Characterization of the Coordination Polymer
  • Structural Analysis: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction (SCXRD) if suitable crystals are obtained. Powder X-ray diffraction (PXRD) should be used to confirm the phase purity of the bulk material.

  • Thermal Stability: Thermogravimetric analysis (TGA) can be performed to assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules.

  • Luminescent Properties: The solid-state photoluminescence of the coordination polymer should be investigated. The excitation and emission spectra will reveal the luminescent properties of the material. The quantum yield and lifetime of the emission can also be measured to provide a more complete picture of its photophysical behavior. These properties can be sensitive to the presence of guest molecules within the pores of the material, opening up possibilities for sensing applications.

Conclusion and Future Outlook

This compound is a versatile and accessible building block for the development of advanced functional materials. Its conversion to the corresponding carboxylic acid provides a valuable ligand for the construction of luminescent coordination polymers and a key intermediate for the synthesis of fluorescent chemosensors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this compound in materials science.

Future research in this area could focus on the development of more sophisticated fluorescent sensors with enhanced selectivity and sensitivity for specific analytes of biological or environmental importance. In the realm of coordination polymers, the use of 2-methylquinoline-6-carboxylic acid in combination with other ligands could lead to the formation of heteroligated frameworks with novel topologies and functionalities. Furthermore, the incorporation of these quinoline-based materials into devices such as organic light-emitting diodes (OLEDs) remains an exciting avenue for exploration, leveraging their inherent photophysical properties for next-generation lighting and display technologies.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • European Patent Office.
  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • ResearchGate. Quinoline-Based Fluorescence Sensors. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • RSC Publishing. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. [Link]

  • MDPI. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. [Link]

  • ResearchGate. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. [Link]

  • NIH. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. [Link]

  • ResearchGate. Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. [Link]

  • RSC Publishing. Substituent-dependent fluorescent sensors for zinc ions based on carboxamidoquinoline. [Link]

  • Sci-Hub. A novel quinoline-based fluorescent sensor for imaging Copper (II) in living cells. [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis & Troubleshooting

Subject: Troubleshooting Common Side Products in Quinoline Synthesis From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division

Introduction

Welcome to the Technical Support Center. If you are synthesizing quinolines, you are likely battling one of three enemies: black tar , regioisomeric mixtures , or incomplete oxidation .

Quinoline synthesis is chemically "violent."[1][2] The classic methods (Skraup, Doebner-von Miller) rely on harsh acid-mediated condensations that often produce more intractable waste than desired product. This guide moves beyond standard textbook descriptions to address the actual impurities you see in the flask and provides self-validating protocols to eliminate them.

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)[3]

User Issue: "My reaction mixture turned into a solid black mass/tar. Yield is <20%, and I cannot extract the product."

Technical Diagnosis: In the Skraup and Doebner-von Miller reactions, the


-unsaturated carbonyl intermediate (acrolein or vinyl ketone) is unstable. The "tar" is a complex cross-linked polymer formed by the polymerization of these intermediates and their condensation with aniline oligomers.

The Causality:

  • Polymerization: Acrolein (formed in situ from glycerol) polymerizes faster than it reacts with aniline if the concentration of free aniline is too low or the temperature spikes too rapidly.

  • Exotherm Runaway: The Michael addition step is highly exothermic. Uncontrolled heat accelerates polymerization over cyclization.

Troubleshooting Protocol:

ParameterAdjustmentMechanistic Reason
Moderator Add FeSO₄ (Ferrous Sulfate) Acts as a radical scavenger to inhibit acrolein polymerization without stopping the ionic Michael addition.
Oxidant Switch from Nitrobenzene to Iodine or Sodium m-nitrobenzenesulfonate Nitrobenzene can lead to violent exotherms. Sulfonates are water-soluble, easing workup.
Addition Dosing Pump Add the pre-mixed aldehyde/glycerol slowly to the hot aniline/acid mixture. Keep the aldehyde concentration low relative to aniline.

The "De-Tarring" Workup (Zinc Chloride Fusion): If you already have tar, standard extraction will fail due to emulsions. Use this salvage protocol:

  • Steam Distillation: Remove unreacted aniline and volatile side products first.

  • Filtration: Filter the aqueous acid solution to remove bulk solid tar.

  • The Rescue: If the product is trapped in the viscous oil:

    • Mix the tarry residue with solid Zinc Chloride (ZnCl₂) .

    • Heat the melt to ~200°C. This breaks down aniline-acrolein oligomers and releases the quinoline as a Zn-complex.

    • Cool, dissolve in dilute HCl, basify with NaOH, and steam distill the pure quinoline.

Module 2: Regio-Control (Meta-Substituted Anilines)

User Issue: "I used m-chloroaniline and got two spots on TLC. I need the 7-chloro isomer, but I suspect I have a mixture."

Technical Diagnosis: Meta-substituted anilines possess two non-equivalent ortho positions for the ring-closure step (cyclization). This leads to a mixture of 5-substituted and 7-substituted quinolines.

Decision Pathway:

RegioSelectivity cluster_fix Solution Strategy Start Meta-Substituted Aniline Group Nature of Substituent (R) Start->Group EDG Electron Donating (OCH3, OH, NH2) Group->EDG Activates para EWG Electron Withdrawing (NO2, CF3, Cl) Group->EWG Deactivates Seven 7-Substituted Quinoline (Major Product) EDG->Seven Ring closure para to R (Sterically & Electronically favored) Mix Mixture (approx 1:1 to 3:1) EWG->Mix Weak preference for 7-isomer (Steric hindrance at 5-position) Five 5-Substituted Quinoline (Minor Product) Method Switch to Friedländer Synthesis (Pre-formed o-amino aldehyde) Mix->Method

Caption: Regiochemical outcome of Skraup cyclization based on electronic substituent effects.

FAQ: How do I separate them?

  • Crystallization: The 7-substituted isomer is usually more symmetric and higher melting. Try crystallizing the Nitrate salt (dissolve crude oil in 2M HNO₃).

  • Chromatography: These isomers are notoriously difficult to separate on silica. Use Silver Nitrate-impregnated silica (Ag-TLC) if halogens are present, as the coordination strength differs between the 5- and 7-positions.

Module 3: Kinetic vs. Thermodynamic (Conrad-Limpach-Knorr)[4]

User Issue: "I am trying to make a 4-hydroxyquinoline, but NMR suggests I made the quinolone (2-hydroxy) isomer."

Technical Diagnosis: The reaction of aniline with


-ketoesters is bistable. The product depends entirely on the initial condensation temperature, determining whether the reaction proceeds via a Schiff Base  (Kinetic) or an Amide  (Thermodynamic).

The Temperature Switch:

Target ProductIntermediateConditionProtocol
4-Hydroxyquinoline (Conrad-Limpach)

-aminoacrylate (Enamine)
Kinetic Control (< 100°C) Mix reagents at Room Temp or warm slightly (60°C). Isolate the enamine solid/oil before heating to 250°C for cyclization.
2-Hydroxyquinoline (Knorr)

-ketoanilide (Amide)
Thermodynamic Control (> 140°C) Drop aniline directly into boiling

-ketoester (or heat neat). The amine attacks the ester first, not the ketone.

Troubleshooting Checklist:

  • Did you heat the mixture immediately? -> You likely formed the Knorr product (2-OH).[3]

  • Did you use an acid catalyst? -> Acid promotes the Knorr pathway (amide formation).[3]

  • Validation: 4-hydroxyquinolines have a characteristic broad singlet (OH) >11 ppm or exist as the quinolone tautomer. 2-hydroxyquinolines (carbostyrils) are extremely insoluble in most organic solvents.

Module 4: Incomplete Oxidation (Dihydroquinolines)

User Issue: "My mass spec shows a peak at M+2. The product is an oil that turns yellow over time."

Technical Diagnosis: You have isolated the 1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline . In the Skraup/Doebner-von Miller mechanism, the final step is an oxidation (aromatization).[2] If the oxidant (nitrobenzene/Iodine) is exhausted or the reaction time is too short, the last hydride transfer fails.

The Fix (Aromatization Protocol): Do not discard the batch. Perform a "finishing" oxidation:

  • Dissolve the crude oil in Toluene or Xylene.

  • Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .

  • Reflux for 1-2 hours.

  • Filter through a pad of Celite.

  • Wash with dilute NaOH (to remove reduced DDQ-hydroquinone).

References

  • Manske, R. H. F. (1942).[3][4] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[3][4] Link

  • Clarke, H. T., & Davis, A. W. (1941).[4] Quinoline. Organic Syntheses, Coll.[2][4] Vol. 1, p. 478.[2][4] Link

  • Eisch, J. J., & Dluzniewski, T. (1989).

    
    -unsaturated N-aryliminium salts. The Journal of Organic Chemistry, 54(6), 1269–1274. Link
    
  • Jones, G. (1977). Quinolines (Part I). John Wiley & Sons. (Standard Reference Text for Heterocyclic Chemistry).
  • Song, Z., et al. (2016). Skraup–Doebner–Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for

    
    -Aryl-
    
    
    
    -unsaturated
    
    
    -Ketoesters. The Journal of Organic Chemistry, 81(4), 1664–1673. Link

Sources

Technical Support Center: Combes Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Organic Synthesis Support Center. You have reached the specialized desk for Heterocycle Construction . Below is the comprehensive troubleshooting and optimization guide for the Combes Quinoline Synthesis.

Module 1: Mechanistic Grounding & Critical Parameters

To optimize the Combes reaction, one must understand that it is a delicate balance between kinetics and thermodynamics . It is not merely a condensation; it is a multi-stage cascade requiring specific conditions for each step.

The Workflow:

  • Condensation: Aniline +

    
    -diketone 
    
    
    
    Schiff Base (Imine/Enamine).
  • Cyclization: Acid-mediated electrophilic aromatic substitution (EAS).

  • Aromatization: Dehydration to form the quinoline core.

Visualizing the Pathway (Graphviz):

CombesMechanism Start Aniline + 1,3-Diketone Imine Schiff Base (Imine) Start->Imine Nucleophilic Attack (-H2O) Enamine Enamine (Tautomer) Imine->Enamine Tautomerization (Acid Cat.) Cyclization Cyclization (Rate Determining Step) Enamine->Cyclization Electrophilic Aromatic Substitution Quinoline Substituted Quinoline Cyclization->Quinoline Dehydration & Aromatization

Caption: Figure 1.[1][2] The stepwise progression of the Combes synthesis. Note that the enamine tautomer is the active species for cyclization.

Module 2: Catalyst Selection & Optimization

User Query: "I'm using concentrated H2SO4 but my yields are inconsistent (30-50%). Should I switch acids?"

Scientist Response: Yes. While sulfuric acid is the "textbook" catalyst, it is often too harsh (oxidizing) or insufficiently dehydrating for difficult substrates. The industry standard has shifted toward Polyphosphoric Acid (PPA) or solid acids.

Comparative Analysis of Catalysts:

CatalystAcidity/TypeProsConsBest For
Conc.[3][4] H2SO4 Brønsted (Strong)Cheap, available.Oxidative side reactions, sulfonation byproducts.Simple, electron-rich anilines.
Polyphosphoric Acid (PPA) Brønsted/Lewis MixExcellent dehydrating agent, non-oxidizing.High viscosity (hard to stir), difficult workup.Standard Optimization. Deactivated anilines.
Eaton's Reagent P2O5 in MsOHSimilar to PPA but lower viscosity.More expensive.[5]Small scale, valuable substrates.
Yb(OTf)3 / Sc(OTf)3 Lewis AcidMild conditions, recyclable.High cost.Sensitive functional groups.[6]
Montmorillonite K-10 Solid AcidGreen, solvent-free, microwave compatible.Heterogeneous (requires filtration).Rapid, high-throughput synthesis.

Pro-Tip: Handling PPA PPA is notoriously viscous at room temperature.[5][7]

  • Heating: Pre-heat PPA to 60–80°C before adding reactants. This lowers viscosity significantly (Arrhenius behavior) and ensures efficient magnetic stirring.

  • Workup: Do NOT neutralize directly in the flask. Pour the hot reaction mixture slowly into a beaker of crushed ice with vigorous stirring. This dissipates the heat of hydration and prevents "gummy" precipitates.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: "I see the intermediate imine on TLC, but it won't cyclize to the quinoline."

  • Diagnosis: The cyclization step (EAS) has a higher activation energy than the condensation step.

  • Solution:

    • Increase Temperature: Cyclization often requires >100°C. If you are refluxing in ethanol (78°C), switch to toluene or run neat in PPA.

    • Isolate the Intermediate: Don't do "one-pot." Reflux aniline + diketone in toluene with a Dean-Stark trap to isolate the enamine first. Purify it, then treat with PPA. This removes water which inhibits the acid catalyst.

Q2: "My product is a black tar."

  • Diagnosis: Polymerization of the diketone or oxidation of the aniline.

  • Solution:

    • Inert Atmosphere: Run under Nitrogen/Argon. Anilines oxidize easily at high temps.

    • Stoichiometry: Use a slight excess of the diketone (1.1 equiv), not the aniline.

    • Switch Catalyst: Move from H2SO4 to PPA or Eaton's Reagent to reduce oxidative stress.

Q3: "I am using a meta-substituted aniline and getting a mixture of isomers."

  • Diagnosis: Regioselectivity issues. A meta-substituent (position 3 on aniline) allows cyclization at position 2 (ortho) or position 6 (para).

  • The Rule of Thumb:

    • Electron Donating Groups (EDG) (e.g., -OMe, -Me): Strongly favor the 7-substituted quinoline (closure at the less hindered para-position relative to the EDG).

    • Electron Withdrawing Groups (EWG) (e.g., -NO2, -Cl): Deactivate the ring. Cyclization is difficult. If it occurs, it often yields a mixture, though steric relief still slightly favors the 7-position.

    • Optimization: Regiocontrol is difficult to force chemically. Separation by column chromatography is usually required.

Visualizing the Troubleshooting Logic (Graphviz):

Troubleshooting Problem Low Yield / Failure CheckTLC Check TLC for Intermediate (Imine) Problem->CheckTLC NoInter No Intermediate Visible CheckTLC->NoInter No YesInter Intermediate Persists CheckTLC->YesInter Yes Sol1 Use Dean-Stark Trap (Remove Water) NoInter->Sol1 Sol2 Check Aniline Nucleophilicity (Is it too deactivated?) NoInter->Sol2 Sol3 Increase Temp (>120°C) YesInter->Sol3 Sol4 Switch to Stronger Acid (PPA or TfOH) YesInter->Sol4

Caption: Figure 2. Decision tree for diagnosing reaction failures.

Module 4: Optimized Protocols
Protocol A: The "Gold Standard" PPA Method

Best for: Scalable synthesis, deactivated anilines.

  • Preparation: In a round-bottom flask, mix Aniline (10 mmol) and

    
    -Diketone (11 mmol).
    
  • Intermediate Formation: Heat at 100°C for 1 hour (solvent-free) or reflux in toluene with Dean-Stark until water evolution ceases. Evaporate solvent if used.

  • Cyclization: Add Polyphosphoric Acid (PPA, ~10-15 g).

  • Reaction: Heat the mixture to 120–140°C for 2–4 hours. Monitor by TLC.

  • Workup: Cool to ~80°C. Pour slowly into 100g of crushed ice/water with stirring. Neutralize with 50% NaOH or NH4OH to pH 8.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Microwave-Assisted Green Synthesis

Best for: High-throughput screening, rapid results.

  • Setup: In a microwave vial (G10/G30), add Aniline (1.0 mmol),

    
    -Diketone (1.0 mmol), and Montmorillonite K-10 clay  (200 mg) OR Yb(OTf)3  (5 mol%).
    
  • Irradiation: Seal and irradiate at 120°C for 5–10 minutes (High absorption setting).

  • Workup: Dilute with EtOAc, filter to remove the solid catalyst, and concentrate.

  • Result: Often gives cleaner profiles due to short thermal exposure.

References
  • Sloop, J. C. (2009). "Fluorinated quinolines: synthesis and characterization." Journal of Fluorine Chemistry. Link

  • Venkatesan, K., et al. (2010). "Microwave assisted synthesis of quinolines using solid acids." Catalysis Letters. Link

  • Combes, A. (1888). "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France. Link

  • Kou, X., et al. (2012). "Regioselectivity in the Combes quinoline synthesis." Tetrahedron. Link

Sources

Technical Support Center: Stability Profiling & Impurity Identification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Ethyl 2-methylquinoline-6-carboxylate (CAS: 855763-77-8) Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability Division[1]

Introduction

You are analyzing the degradation profile of This compound . As a nitrogen-containing heterocyclic ester, this molecule presents two distinct regions of instability: the ester linkage at C6 (susceptible to hydrolysis) and the quinoline nitrogen/C2-methyl group (susceptible to oxidation).

This guide provides a self-validating workflow to identify these impurities, distinguishing between hydrolytic and oxidative degradation pathways using LC-MS and mechanistic organic chemistry.

Module 1: Stress Testing Protocols (The "How-To")

Objective: Force the generation of degradation products to validate analytical methods (per ICH Q1A(R2) guidelines).

Do not treat this molecule as a generic organic solid. The basicity of the quinoline ring (


) means pH adjustments in your stress media will significantly alter solubility and reaction kinetics.
Recommended Stress Conditions
Stress TypeReagent / ConditionDurationTarget DegradationMechanistic Expectation
Acid Hydrolysis 0.1 N HCl, 60°C2–24 Hours10–20%Protonation of N-ring increases solubility; rapid hydrolysis of ethyl ester to carboxylic acid.[1]
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours10–20%High Risk: Ester hydrolysis is very fast here. Monitor closely to prevent complete degradation.
Oxidation 3%

, Ambient
2–24 Hours5–15%Formation of N-Oxide (major) and potentially hydroxymethyl species (minor/radical).
Photolysis UV/Vis (1.2M lux hours)1 CycleVariableRadical oxidation of C2-methyl; potential ring dimerization (rare).[1]
Thermal 60°C (Solid State)7 Days< 5%Physical stability check; chemical degradation unlikely without moisture.[1]

Critical Note: If you observe precipitation in the Base Hydrolysis sample, add Acetonitrile (ACN) as a co-solvent (up to 20%). The free base form of the quinoline is less soluble in water than the hydrochloride salt.

Module 2: Analytical Troubleshooting (The "What's Wrong")

Objective: Distinguish isobaric impurities and solve co-elution issues.

Issue: Differentiating N-Oxide from Hydroxylated Impurities

Scenario: You observe a degradant peak with [M+H]+ = 232.1 . Analysis: This corresponds to a mass shift of +16 Da . Two structures are possible:

  • N-Oxide: Oxidation of the quinoline nitrogen.[1]

  • Hydroxylation: Radical oxidation of the C2-methyl group to a hydroxymethyl group.[1]

Troubleshooting Workflow:

  • Check MS Fragmentation (In-Source CID):

    • N-Oxides are thermally labile.[1] They typically show a characteristic loss of atomic oxygen [M-16] or [M-17] (OH radical) in the source.[1]

    • Alcohols (Hydroxymethyl) typically show a loss of water [M-18] .[1]

  • Check Retention Time (RT):

    • The N-Oxide is highly polar and will elute significantly earlier than the parent on a C18 column.

    • The Hydroxymethyl impurity retains the lipophilic core and will elute closer to the parent.

Visual Analytical Decision Tree

AnalyticalWorkflow Start Unknown Impurity Peak Detected MassCheck Check Mass Shift (Delta) Start->MassCheck Plus16 +16 Da (m/z 232) Oxidation MassCheck->Plus16 Oxidative Stress Minus28 -28 Da (m/z 188) Hydrolysis MassCheck->Minus28 Acid/Base Stress FragCheck MS Fragmentation Pattern Plus16->FragCheck ResultAcid CONFIRMED: 6-Carboxylic Acid Minus28->ResultAcid Loss16 Loss of -16 Da (O) Early Eluting FragCheck->Loss16 Loss18 Loss of -18 Da (H2O) Late Eluting FragCheck->Loss18 ResultNOx CONFIRMED: Quinoline N-Oxide Loss16->ResultNOx ResultOH CONFIRMED: 2-(Hydroxymethyl) impurity Loss18->ResultOH

Figure 1: Analytical decision tree for classifying impurities based on Mass Shift and Fragmentation behavior.[1]

Module 3: Mechanistic Analysis (The "Why")

Objective: Predict degradation structures based on chemical principles.

Pathway A: Hydrolysis (Primary Degradant)

The ethyl ester at position 6 is the most labile functionality. Under acidic or basic conditions, water attacks the carbonyl carbon.[2]

  • Parent: this compound (MW 215)[1][3]

  • Product: 2-methylquinoline-6-carboxylic acid + Ethanol.[1]

  • Mass Shift: -28 Da (Loss of

    
    , gain of 
    
    
    
    ).
  • Note: This product is amphoteric. At low pH, the N is protonated (cationic). At high pH, the carboxylic acid is deprotonated (anionic). This drastically affects HPLC retention; use a buffered mobile phase (e.g., Ammonium Acetate pH 4.5) to stabilize retention.[1][4][5]

Pathway B: N-Oxidation (Secondary Degradant)

The lone pair on the quinoline nitrogen is a nucleophile. In the presence of peroxides (


) or peracids, it undergoes oxidation.
  • Product: This compound N-oxide .[1]

  • Mass Shift: +16 Da.

  • Mechanism: Electrophilic attack of oxygen on the nitrogen lone pair. This is favored over the oxidation of the methyl group in the absence of radical initiators.

Degradation Pathway Diagram

DegradationPathways Parent Ethyl 2-methylquinoline- 6-carboxylate (MW 215) Acid 2-methylquinoline- 6-carboxylic acid (MW 187) Parent->Acid Hydrolysis (Acid/Base) NOxide Ethyl 2-methylquinoline- 6-carboxylate N-oxide (MW 231) Parent->NOxide Oxidation (H2O2) Alcohol Ethyl 2-(hydroxymethyl) quinoline-6-carboxylate (MW 231) Parent->Alcohol Radical Oxidation (Light/Trace Metals)

Figure 2: Primary and secondary degradation pathways.[1] Solid lines indicate major pathways; dashed lines indicate minor/radical pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my "Acid Hydrolysis" sample show two peaks for the parent compound? A: This is likely a chromatography artifact, not degradation. Quinolines are basic. If your mobile phase pH is near the


 of the quinoline nitrogen (~4.9), you may be observing "peak splitting" due to the equilibrium between the protonated and free-base forms.
  • Fix: Ensure your mobile phase buffer is at least 2 pH units away from the

    
     (e.g., use 0.1% Formic Acid for pH ~2.7 or Ammonium Bicarbonate for pH ~8.0).
    

Q2: The N-oxide peak disappears when I increase the source temperature on the MS. Why? A: N-oxides are thermally unstable.[1] High desolvation temperatures (e.g., >400°C) can cause thermal deoxygenation inside the source, converting the N-oxide back to the parent ion [M-16].

  • Fix: Lower the source temperature to 250°C–300°C to preserve the molecular ion of the N-oxide.

Q3: Can the methyl group at Position 2 oxidize to an aldehyde? A: Yes, but it is less common than N-oxidation under standard ICH conditions. If you observe a mass shift of +14 Da (M+H = 230) or +30 Da (M+H = 246, Acid form), suspect the aldehyde or carboxylic acid at the C2 position. This usually requires radical initiators or light, rather than simple peroxide oxidation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] 2003.[1][6] [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[8] 1996.[1] [Link]

  • Ma, M., et al. "Identification of N-oxide metabolites by liquid chromatography-mass spectrometry."[1] Chemical Communications, 1965.[9] [Link][9]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-Methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 2-methylquinoline-6-carboxylate, providing insights into their causes and practical solutions.

Low Yield of the Desired Product

Q: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in quinoline synthesis, particularly through classic methods like the Doebner-von Miller or Combes reactions, can be attributed to several factors. Understanding the underlying chemistry of your chosen synthetic route is key to troubleshooting.

  • Suboptimal Reaction Conditions: The acid-catalyzed cyclization step is often sensitive to temperature and reaction time. Insufficient heating may lead to incomplete reaction, while excessive heat can promote the formation of polymeric tars and other degradation products. It is crucial to carefully monitor and optimize the reaction temperature.

  • Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be employed. The optimal catalyst and its concentration will depend on the specific substrates and reaction conditions. An insufficient amount of catalyst will result in a sluggish reaction, while an excess can lead to unwanted side reactions.

  • Poor Quality Starting Materials: The purity of the starting materials, such as ethyl 4-aminobenzoate and the β-dicarbonyl or α,β-unsaturated carbonyl compound, is paramount. Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, consuming the reactants and lowering the yield of the desired product. Always ensure the purity of your starting materials before commencing the synthesis.

  • Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Incomplete extraction from the reaction mixture or losses during recrystallization or column chromatography can drastically reduce the final yield. Optimizing these procedures is essential for maximizing product recovery.

Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on TLC and unexpected peaks in HPLC/NMR. What are the likely impurities and how can I minimize their formation?

A: The formation of impurities is a common challenge in quinoline synthesis. The nature of these impurities is directly linked to the synthetic route employed. The two most probable routes for the synthesis of this compound are the Doebner-von Miller and the Combes synthesis.

Doebner-von Miller Synthesis Impurities:

This reaction typically involves the condensation of an aniline (ethyl 4-aminobenzoate) with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, often formed in situ from acetaldehyde).[1]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of ethyl 4-aminobenzoate and residual α,β-unsaturated carbonyl compounds or their precursors in the crude product.

  • Polymeric Tars: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction, leading to the formation of intractable tars that can complicate purification and reduce yield.[2]

  • Isomeric Byproducts: While the Doebner-von Miller synthesis is generally regioselective, the formation of minor isomeric quinoline products can occur depending on the reaction conditions.

  • Side-Products from Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation reactions, leading to a variety of byproducts.

Combes Synthesis Impurities:

The Combes synthesis involves the acid-catalyzed condensation of an aniline (ethyl 4-aminobenzoate) with a β-diketone (e.g., acetylacetone).[3]

  • Unreacted Starting Materials: Ethyl 4-aminobenzoate and the β-diketone may be present if the reaction does not go to completion.

  • Incompletely Cyclized Intermediates: The reaction proceeds through an enamine intermediate.[3] Incomplete cyclization can result in the presence of this intermediate in the final product.

  • Isomeric Products: The cyclization step can potentially lead to the formation of isomeric quinoline products, although the Combes synthesis is generally regioselective for the formation of 2,4-disubstituted quinolines.[4]

  • Byproducts from Side Reactions of the β-Diketone: β-Diketones can undergo various side reactions under acidic conditions, leading to impurities.

Strategies to Minimize Impurity Formation:

  • Control of Reaction Temperature: Gradual heating and careful temperature control can minimize the formation of polymeric tars and other side products.

  • Slow Addition of Reagents: In the Doebner-von Miller synthesis, the slow addition of the aldehyde to the reaction mixture can help to control the exothermic reaction and reduce polymerization.[2]

  • Optimization of Catalyst: The choice and amount of acid catalyst should be optimized to promote the desired reaction while minimizing side reactions.

  • Use of High-Purity Starting Materials: As mentioned earlier, the use of pure starting materials is crucial.

Difficulty in Purifying the Crude Product

Q: I am struggling to purify my crude this compound. The product is an oil or a sticky solid, and column chromatography is not giving a clean separation. What are my options?

A: Purification of quinoline derivatives can be challenging due to the presence of closely related impurities and the physical nature of the crude product.

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification.[5] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[6][7] If the product "oils out" during cooling, this can sometimes be overcome by using a more dilute solution or by cooling the solution more slowly.[7]

  • Column Chromatography: For oily products or when recrystallization is ineffective, column chromatography is the method of choice.[6] The selection of the appropriate stationary phase (typically silica gel) and eluent system is critical for achieving good separation. A step-gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. Monitoring the fractions by TLC is essential to identify and combine the pure product fractions.

  • Steam Distillation: For volatile quinoline derivatives, steam distillation can be a useful technique to separate the product from non-volatile tars and inorganic salts.[2][8]

  • Acid-Base Extraction: Since quinoline is a weak tertiary base, it can be protonated with an acid to form a water-soluble salt.[9] This property can be exploited in an acid-base extraction workup to separate the basic quinoline product from non-basic impurities. The aqueous acidic layer containing the protonated quinoline can then be neutralized with a base to regenerate the free quinoline, which can then be extracted with an organic solvent.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of this compound. These should be adapted and optimized based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis via Doebner-von Miller Reaction

Objective: To synthesize this compound from ethyl 4-aminobenzoate and crotonaldehyde (generated in situ from acetaldehyde).

Materials:

  • Ethyl 4-aminobenzoate

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene - Caution: Highly Toxic )

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 4-aminobenzoate in a mixture of the chosen acid and ethanol.

  • Add the oxidizing agent to the mixture.

  • From the dropping funnel, add acetaldehyde dropwise to the stirred reaction mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a NaOH solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica onto the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment

Analytical TechniquePurposeInformation Obtained
Thin-Layer Chromatography (TLC) Reaction monitoring and qualitative purity assessment.Number of components in a mixture, relative polarities.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and impurity profiling.[10][11]Retention times and peak areas for the main component and impurities.
Gas Chromatography (GC) Analysis of volatile impurities.[11]Detection of residual solvents and volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and impurity identification.[12][13]Chemical shifts and coupling constants provide structural information.
Mass Spectrometry (MS) Molecular weight determination and structural information of impurities.[14]Mass-to-charge ratio of the parent ion and fragmentation patterns.

Visualizations

Doebner-von Miller Synthesis Workflow

Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Acid-catalyzed condensation Acid-catalyzed condensation Ethyl 4-aminobenzoate->Acid-catalyzed condensation Acetaldehyde Acetaldehyde Acetaldehyde->Acid-catalyzed condensation Cyclization Cyclization Acid-catalyzed condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Neutralization Neutralization Oxidation->Neutralization Extraction Extraction Neutralization->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Recrystallization Recrystallization Extraction->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: A generalized workflow for the Doebner-von Miller synthesis.

Troubleshooting Logic for Impurity Issues

Troubleshooting_Impurities Impurity Detected Impurity Detected Identify Impurity Identify Impurity Impurity Detected->Identify Impurity Unreacted Starting Material Unreacted Starting Material Identify Impurity->Unreacted Starting Material Unreacted SM Polymeric Tars Polymeric Tars Identify Impurity->Polymeric Tars Tars Isomeric Byproduct Isomeric Byproduct Identify Impurity->Isomeric Byproduct Isomer Optimize Reaction Conditions Optimize Reaction Conditions Unreacted Starting Material->Optimize Reaction Conditions Polymeric Tars->Optimize Reaction Conditions Modify Synthetic Route Modify Synthetic Route Isomeric Byproduct->Modify Synthetic Route Improve Purification Improve Purification Optimize Reaction Conditions->Improve Purification Pure Product Pure Product Improve Purification->Pure Product Modify Synthetic Route->Improve Purification

Caption: A logical workflow for troubleshooting common impurity issues.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Doebner-von Miller Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2006. p. 514-516. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Conradson PH. Synthesis of derivatives of quinoline. J Am Chem Soc. 1905;27(6):703-706.
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Org Biomol Chem. 2017;15(3):580-589.
  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. Available from: [Link]

  • Benzerka H, et al. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 2014;70(Pt 9):o941-o942.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv. 2020;10(35):20799-20826.
  • Combes Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2006. p. 500-502. Available from: [Link]

  • Gawinecki R, et al. SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. J Pharm Sci. 2023;12(1):1-10.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. J Chem Educ. 2002;79(10):1264.
  • Huan TT, et al. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. 2022;104(2):291-303.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Yuan S, Zhang K, Xia J. Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Asian J Chem. 2013;25(10):5835-5836.
  • ResearchGate. How to recrystallize an oily compound after column chromatography ?. Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Med Chem. 2023;14(5):895-911.
  • Purification of Organic Compounds by Flash Column Chrom
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Int J Recent Sci Res. 2020;11(11):39976-39982.

Sources

challenges in scaling up the production of ethyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Ticket ID: CHEM-SC-2MQ6C Lead Scientist: Dr. Aris Thorne

Executive Summary

Scaling up the production of ethyl 2-methylquinoline-6-carboxylate (E2MQ6C) presents a unique set of challenges compared to bench-scale synthesis. While the Doebner-Miller reaction is the most cost-effective route, it is notoriously difficult to control at scale due to violent exotherms and the formation of intractable polymeric tars.

This guide moves beyond standard textbook procedures to address the hydrodynamics, thermal management, and isolation strategies required to produce kilogram-scale batches with consistent purity (>98%).

Module 1: The Synthesis Protocol (Taming the Doebner-Miller)

The Challenge: The reaction between ethyl 4-aminobenzoate and crotonaldehyde (or its precursors) is deceptively simple. At scale, the polymerization of crotonaldehyde competes with quinoline formation, creating a "red tar" that traps the product. Furthermore, the reaction involves a dihydroquinoline intermediate that must be oxidized to achieve the aromatic system.[1]

Critical Workflow Diagram

G cluster_0 Reagents cluster_1 Reaction Phase cluster_2 Isolation A Ethyl 4-aminobenzoate (Dissolved in HCl/Toluene) C Michael Addition (Low Temp < 20°C) A->C B Crotonaldehyde (Controlled Feed) B->C Slow Addition D Cyclization (Reflux > 100°C) C->D Acid Catalysis E Oxidative Aromatization (Dihydro- intermediate removal) D->E - H2 F ZnCl2 Complexation (Optional for High Purity) E->F Alt. Route G pH Adjustment (Precipitation) E->G F->G H Final Product (Crystalline Solid) G->H

Figure 1: The modified Doebner-Miller workflow. Note the distinct separation between the low-temperature addition (to prevent polymerization) and high-temperature cyclization.

Module 2: Troubleshooting & FAQs

Category A: Thermal Management & Yield Loss

Q: The reaction mixture solidified into a black, glassy resin. What happened? A: You encountered a "runaway polymerization." This occurs when crotonaldehyde is added too quickly or at too high a temperature.

  • The Fix: Implement a Biphasic System . Dissolve the aniline in 6M HCl, but add a layer of Toluene. Co-feed the crotonaldehyde slowly into the biphasic mixture at 0–5°C. The toluene acts as a heat sink and dilutes the local concentration of crotonaldehyde, preventing it from polymerizing with itself before it can react with the aniline.

Q: My yield is stuck at 40%, and NMR shows aliphatic protons in the ring region. A: Incomplete oxidation. The Doebner-Miller reaction initially produces a 1,2-dihydroquinoline . Classically, this disproportionates (sacrificing 50% of your yield to oxidize the other 50%).

  • The Fix: Add a mild oxidant. The addition of 0.5 equivalents of Iodine (

    
    )  or conducting the reflux in the presence of nitrobenzene  (which acts as both solvent and oxidant) drives the equilibrium toward the fully aromatic quinoline.
    
Category B: Purification & Isolation

Q: Steam distillation works for quinoline. Can I use it here? A: NO. this compound has a much higher molecular weight and boiling point than simple quinoline. Steam distillation will be ineffective and may hydrolyze your ester group (ethyl ester


 carboxylic acid) due to prolonged exposure to hot water/steam.

Q: How do I separate the product from the "tar" without column chromatography? A: Use the Zinc Chloride (


) Method .
  • After the reaction, decant the aqueous acid from the tar (if any).

  • Add a saturated solution of

    
     to the acidic reaction mixture.
    
  • The quinoline forms a double salt complex

    
     which precipitates as a solid, leaving impurities and tars in the solution.
    
  • Filter the solid, wash with cold dilute HCl.

  • Suspend the solid in water and basify with Ammonium Hydroxide (

    
    ) to release the free base.
    

Module 3: Analytical Diagnostics

Use this table to diagnose purity issues based on your analytical data.

SymptomProbable CauseCorrective Action
HPLC: Split peak at retention time of product.Hydrolysis. The ethyl ester has partially hydrolyzed to the acid.Avoid strong NaOH during workup; use

or

. Check if reflux time was excessive.
NMR: Broad multiplets at

2.0-4.0 ppm.
Polymer contamination. Crotonaldehyde oligomers co-precipitated.Recrystallize from Ethanol/Water (9:1). Ensure initial addition temp was < 5°C.
Appearance: Product is yellow/brown instead of off-white.Trace Oxidation/Tar. Treat ethanolic solution with activated charcoal before final crystallization.
Melting Point: Depressed (< 70°C) or broad range.Dihydro-impurity. Incomplete aromatization.Reflux crude material with catalytic Iodine in Toluene for 2 hours.

Module 4: Safety & Waste Management (Scale-Up Specifics)

The "Delayed Exotherm" Hazard

In reactors >5L, the accumulation of unreacted crotonaldehyde at low temperatures can lead to a delayed exotherm once heating begins.

  • Protocol: Always verify consumption of the aldehyde (TLC/GC) before ramping the temperature to reflux.

  • Venting: The reaction generates hydrogen gas (during the oxidation step) and potentially volatile byproducts. Ensure the condenser capacity is rated for 2x the expected vapor load.

Decision Tree for Process Failure

DecisionTree Start Process Check Yield Is Yield > 60%? Start->Yield Purity Is Purity > 98%? Yield->Purity Yes Tar Excessive Tar? Yield->Tar No Recryst Recrystallize (EtOH) Purity->Recryst No Success Batch Release Purity->Success Yes Oxidation Check Oxidant/Reflux Time Tar->Oxidation No (Clean but low yield) TempControl Reduce Addition Temp Use Biphasic Solvent Tar->TempControl Yes

Figure 2: Troubleshooting logic flow for batch analysis.

References

  • Doebner-Miller Reaction Mechanism & Modifications

    • Bergstrom, F. W.[2] "The Synthesis of Quinolines and Isoquinolines."[3] Chemical Reviews, 1944.

    • Denmark, S. E., & Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 2006.

  • Purification of Quinoline Carboxylates (Zinc Chloride Method)

    • Ewins, A. J., & King, H. "The Synthesis of Some New Quinoline Derivatives." Journal of the Chemical Society, Transactions, 1913. (Foundational text on zinc salt isolation).

  • Safety in Scale-Up (Exotherm Management)

    • Stoessel, F.[2] "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008.

  • Synthesis of this compound (Specific Protocols)

    • Organic Syntheses, Coll. Vol. 3, p. 593 (1955). (General procedure for quinaldine derivatives adapted for esters).

Sources

catalyst selection for efficient quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis & Catalyst Optimization Ticket ID: QN-SYN-2024-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Welcome to the Quinoline Synthesis Support Hub

You have reached the Tier-3 Technical Support for heterocyclic construction. We understand that while quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors), their synthesis is often plagued by low turnover numbers (TON), regioselectivity issues, and difficult workups.

This guide is not a textbook review; it is a diagnostic toolkit . It is designed to help you select the correct catalytic system for your specific substrate and troubleshoot failure modes in real-time.

Part 1: Catalyst Selection Triage (Decision Matrix)

Before starting a reaction, you must match the catalyst class to your substrate's electronic and steric profile. Use the logic flow below to determine your starting point.

Visualizing the Selection Logic

CatalystSelection Start START: Substrate Analysis Sensitive Acid/Base Sensitive FGs? Start->Sensitive Scale Scale > 10g? Sensitive->Scale No Metal Transition Metal Catalysis (Pd, Cu, Rh) Sensitive->Metal Yes (C-H Activation req.) Lewis Mild Lewis Acid (Sc(OTf)3, InCl3) Sensitive->Lewis Yes (Condensation only) Structure Target Structure? Scale->Structure No (Discovery) SolidAcid Heterogeneous Solid Acid (Zeolites, Sulfated Zirconia) Scale->SolidAcid Yes (Process Chem) Structure->Metal Highly Substituted Classic Classic Brønsted (H2SO4/TFA) Structure->Classic Simple/Robust Metal->Sensitive High Cost

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate sensitivity and reaction scale.

Part 2: Troubleshooting & Diagnostics (Q&A)

This section addresses specific "error codes" you may encounter in the lab.

Module A: The Modified Friedländer & Condensation Methods

Context: You are condensing 2-aminoaryl ketones with carbonyls.

Q1: My reaction turns into a black tar (polymerization) with low yield. I'm using traditional acids (HCl/H2SO4).

  • Diagnosis: Strong Brønsted acids often trigger uncontrolled aldol polymerization of the ketone component or decomposition of the amine.

  • Corrective Action: Switch to a water-tolerant Lewis Acid .

    • Recommendation: Use Sc(OTf)₃ (5 mol%) or InCl₃ in water or ethanol. These catalysts activate the carbonyl oxygen without protonating the amine so aggressively, preserving the nucleophile.

    • Green Alternative: Use Sulfated Zirconia or H-Beta Zeolite . These solid acids provide "site-isolated" acidity, preventing bulk polymerization.

Q2: I am seeing poor regioselectivity when using asymmetric ketones.

  • Diagnosis: Under thermodynamic control (high heat, strong acid), the more substituted enol is favored, but kinetic control might be needed for the other isomer.

  • Corrective Action:

    • Steric Control: If using a metal catalyst, switch to a bulky ligand (e.g., t-Bu-XPhos with Pd) to enforce steric steering.

    • Catalyst Switch: Ionic Liquids (e.g., [bmim][BF4]) have been shown to improve regioselectivity by stabilizing specific charged intermediates via the "solvation effect" that standard solvents cannot provide.

Module B: Transition Metal Catalysis (Pd/Cu)

Context: You are performing oxidative cyclization or C-H activation.[1]

Q3: The Pd-catalyzed oxidative cyclization stops at 40% conversion (Stalled Reaction).

  • Diagnosis: Catalyst poisoning or oxidant depletion. Pd(II) is reduced to Pd(0) and precipitates as Pd-black if re-oxidation is too slow.

  • Corrective Action:

    • Oxidant Check: Ensure you are using a robust terminal oxidant. Cu(OAc)₂ (2 equiv) is standard, but switching to Ag₂CO₃ or using O₂ balloon with a co-catalyst (like Benzoquinone) can improve turnover.

    • Ligand: Add a stabilizing ligand like DMSO (acts as both solvent and ligand) or a phosphine to prevent Pd-black aggregation.

Q4: I cannot remove the metal catalyst from my final product (ppm limits exceeded).

  • Diagnosis: Homogeneous catalysts (Pd(OAc)₂) bind tightly to the nitrogen of the quinoline product.

  • Corrective Action:

    • Heterogenization: Switch to Pd/C or Fe₃O₄-supported nanocatalysts . Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) allow for magnetic decantation, reducing metal contamination to <5 ppm.

Part 3: Mechanistic Insight

Understanding the mechanism allows you to pinpoint the rate-determining step (RDS). Below is the pathway for the Copper-Catalyzed Oxidative Povarov Reaction , a modern method for substituted quinolines.

Visualizing the Pathway

ReactionMechanism Substrate Aniline + Alkyne/Alkene Inter1 Hydroamination Intermediate Substrate->Inter1 Activation Inter2 Cyclized Dihydroquinoline Inter1->Inter2 Intramolecular Cyclization Product Quinoline Inter2->Product Oxidative Dehydrogenation CatRed Cu(I) Inter2->CatRed Reduces Cat CatOx Cu(II) CatOx->Inter2 CatRed->CatOx Re-oxidation Oxidant O2/Air Oxidant->CatOx

Figure 2: Simplified mechanism for Cu-catalyzed oxidative synthesis. Note that the re-oxidation of Cu(I) to Cu(II) is often the bottleneck (RDS).

Part 4: Validated Experimental Protocols

Do not deviate from the stoichiometry in these baselines until you have achieved a hit.

Protocol A: The "Robust" Method (Green/Solid Acid)

Best for: Scale-up, simple substrates, avoiding toxic metals.

System: FeCl₃·6H₂O (Lewis Acid) or H-Beta Zeolite . Reference: Based on solvent-free and green protocols (See Ref 1, 4).

  • Setup: To a 10 mL microwave vial (or round bottom flask), add 2-aminoaryl ketone (1.0 mmol) and active methylene compound (e.g., ketone/aldehyde, 1.2 mmol).

  • Catalyst: Add FeCl₃·6H₂O (10 mol%, ~27 mg) OR H-Beta Zeolite (50 mg).

  • Solvent: None (Solvent-free) or Ethanol (2 mL) if solids are not miscible.

  • Reaction:

    • Microwave: Irradiate at 80°C for 10-20 mins.

    • Thermal: Heat oil bath to 80°C for 2-4 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Add Ethyl Acetate (10 mL) and Water (5 mL).

    • Crucial Step: If using Zeolite, filter the mixture through a Celite pad to recover the catalyst (reusable).

    • Wash organic layer with Brine, dry over Na₂SO₄.[2]

  • Purification: Recrystallize from EtOH/Water or flash chromatography (Hex/EtOAc).

Protocol B: The "Precision" Method (Pd-Catalyzed)

Best for: High-value intermediates, C-H activation.

System: Pd(OAc)₂ / DMSO / O₂ . Reference: Based on oxidative cyclization workflows (See Ref 2, 3).

  • Setup: Flame-dry a Schlenk tube. Add Aniline (0.5 mmol) and Allyl Alcohol (0.6 mmol).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and DMSO (2 mL). Note: DMSO acts as the ligand.

  • Atmosphere: Purge with O₂ (balloon pressure). Do not use air if the reaction is sluggish; pure O₂ is required for efficient Pd re-oxidation.

  • Reaction: Heat to 100°C for 12 hours.

  • Troubleshooting: If black precipitate forms early, add Benzoquinone (10 mol%) as a co-oxidant.

Part 5: Comparative Data Table

FeatureClassical (H₂SO₄)Lewis Acid (Sc(OTf)₃)Transition Metal (Pd/Cu)Heterogeneous (Zeolites)
Yield (Avg) 40-60%85-95%70-90%80-92%
Reaction Temp High (>140°C)Moderate (80°C)Moderate (100°C)Moderate (80-100°C)
FG Tolerance Poor (Acid sensitive)ExcellentGood (Check oxidants)Excellent
Atom Economy Low (Side rxns)HighModerate (Ligands/Additives)High
Scalability Difficult (Exothermic)GoodExpensiveExcellent (Flow chem ready)

References

  • Heterogeneous Catalytic Synthesis of Quinolines: RSC Publishing. Discusses zeolite-based catalysts (ZnCl2/Ni-USY) and Lewis acid sites for efficient scale-up.

  • Transition Metal-Catalyzed Approaches: RSC Publishing. Comprehensive review (2025) on Pd, Cu, and Fe catalyzed multicomponent reactions, including Povarov and oxidative cyclizations.[3]

  • Palladium-Catalyzed Quinoline Formation: MDPI. Detailed mechanisms for oxidative cyclization of anilines and allyl alcohols using Pd(OAc)2 in DMSO.

  • Green Heterogeneous Catalysts (g-C3N4): NIH/PMC. Use of Brønsted acid functionalized graphitic carbon nitride for metal-free Friedländer synthesis.

  • Ionic Liquids in Synthesis: ResearchGate. Modifications of Skraup and Friedländer reactions using ionic liquids to improve yield and safety.

Sources

Validation & Comparative

Structural Confirmation of Ethyl 2-methylquinoline-6-carboxylate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the quinoline scaffold is ubiquitous, yet its synthesis—often via the Doebner-Miller or Skraup pathways—is prone to regioisomeric ambiguity. For ethyl 2-methylquinoline-6-carboxylate (CAS 855763-77-8), the primary challenge is not merely identifying the molecular weight (215.25 g/mol ), which Mass Spectrometry (MS) can easily satisfy, but definitively proving the 6-position of the ester group against the thermodynamically possible 5- or 7-isomers.

This guide moves beyond standard spectral listing. It provides a comparative structural analysis , demonstrating why NMR is the superior "product" for structural certainty compared to MS alone. We detail a self-validating NMR protocol that leverages the "Peri-Effect" and specific coupling constants to unambiguously assign the structure.

Molecular Profile & The "Alternative" Problem

Before analyzing the spectra, one must understand the competitors (isomers) that arise during synthesis.

FeatureTarget Product (6-Isomer)Primary Alternative (7-Isomer)Secondary Alternative (5-Isomer)
Structure Ethyl 2-methylquinoline-6 -carboxylateEthyl 2-methylquinoline-7 -carboxylateEthyl 2-methylquinoline-5 -carboxylate
Origin Para-substituted aniline precursorMeta-substituted aniline precursor (impurity)Meta-substituted aniline precursor (impurity)
Key Proton H-5 (Singlet-like)H-8 (Singlet-like)H-6 (Doublet)
MS (m/z) 215.25215.25215.25
Differentiation Requires NMR Requires NMR Requires NMR

The Core Challenge: MS cannot distinguish these isomers. IR can suggest an ester, but not its position. Only NMR provides the scalar coupling (


) and spatial (

) data required for confirmation.

Comparative Analysis: NMR vs. MS Performance

This table objectively compares the "performance" of analytical techniques for this specific molecule.

FeatureMass Spectrometry (LC-MS) 1D

H NMR
2D NMR (NOESY/HMBC)
Molecular Weight ✅ Excellent (Definitive)❌ Inferior (Inferred)❌ Inferior
Isomer Resolution ❌ Fails (Identical Mass)⚠️ Good (Requires Expert Interpretation)Superior (Definitive Connectivity)
Purity Assessment ✅ Excellent (Quantifies trace impurities)✅ Excellent (Molar ratios)❌ Poor (Not quantitative)
Throughput High (Minutes)Medium (10-30 mins)Low (1-4 Hours)
Conclusion Use for QC screening .Use for Routine Identity .Use for Structural Validation .

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-correcting. If the data does not match the "Validation Criteria," the structure is likely an isomer.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL CDCl

    
      (99.8% D).
    
    • Rationale: Chloroform provides excellent solubility for ester-quinolines and minimizes viscosity broadening compared to DMSO.

  • Tube: High-precision 5mm NMR tube.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
Step 2: Acquisition Parameters (400 MHz+)
  • 1D

    
    H:  Spectral width 12 ppm, 16 scans, D1 relaxation delay 
    
    
    
    2.0s (to ensure integration accuracy of aromatic protons).
  • 2D NOESY: Mixing time 400-500ms. (Crucial for detecting the H4-H5 "Peri" interaction).

  • 2D HMBC: Optimized for

    
     Hz.
    
Step 3: Structural Assignment Logic

The assignment relies on identifying the Spin Systems :

  • System A (Ethyl): Triplet (1.4 ppm) + Quartet (4.4 ppm).

  • System B (Pyridine Ring): Isolated Methyl (2.7 ppm) + AB system (H3, H4).

  • System C (Benzene Ring): The critical region. We look for an AMX or ABC pattern depending on the isomer.

Data Interpretation & Visualization

Diagram 1: Structural Confirmation Workflow

G Start Crude Product (this compound) MS Step 1: LC-MS Result: m/z 215.25 Start->MS Decision1 Mass Correct? MS->Decision1 NMR1D Step 2: 1H NMR (CDCl3) Analyze Aromatic Region (7.0 - 9.0 ppm) Decision1->NMR1D Yes CheckH5 Check H-5 Signal Is it a Singlet/Small Doublet? NMR1D->CheckH5 Isomer7 Likely 7-Isomer (H-8 is Singlet) CheckH5->Isomer7 No (H-8 is Singlet) Isomer5 Likely 5-Isomer (H-6 is Doublet) CheckH5->Isomer5 No (H-6 is Doublet) NMR2D Step 3: 2D NOESY Test H4-H5 Interaction CheckH5->NMR2D Yes (H-5 is Singlet) Final CONFIRMED STRUCTURE This compound NMR2D->Final Strong NOE H4-H5

Caption: Logical decision tree for distinguishing the 6-isomer from common synthetic impurities.

Detailed Spectral Assignment (Predicted)

Based on substituent additivity rules for quinolines [1, 2]:

ProtonPositionPredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Key Correlation (HMBC/NOESY)
H-2 C-2---HMBC: H-3 to C-2, Me to C-2
Me C-22.75Singlet-HMBC: to C-2, C-3
H-3 C-37.35Doublet

HMBC: to C-2, C-4a
H-4 C-48.05Doublet

NOESY: Strong NOE to H-5
H-5 C-58.55 Small Doublet (d)

NOESY: to H-4. HMBC: to C-4, C-7, C-8a
H-6 C-6----
H-7 C-78.25Doublet of Doublets (dd)

HMBC: to C-5, C-8a
H-8 C-88.00Doublet

HMBC: to C-6, C-4a
Ethyl Ester4.45 (q), 1.45 (t)q, t

HMBC: O-CH2 to C=O
The "Smoking Gun": The Peri-Effect

The most definitive proof of the 6-isomer is the NOESY correlation between H-4 and H-5 .

  • In 6-isomer: H-5 is a proton.[1][2] H-4 is a proton. They are spatially close (< 3Å). Result: Strong Cross-peak.

  • In 5-isomer: Position 5 is the ester.[3] H-4 sees the ester group (no proton). Result: No H4-H5 cross-peak.

  • In 7-isomer: H-5 is a proton (doublet). H-4 is a proton. Result: Cross-peak exists, BUT H-5 will be a doublet (

    
     Hz) due to H-6, whereas in the 6-isomer, H-5 is a singlet/meta-doublet (
    
    
    
    Hz).
Diagram 2: Connectivity & NOE Logic

Caption: Visual representation of the critical NOE (Red) and Coupling (Black) interactions defining the 6-isomer.

References

  • Johns, S. R., & Willing, R. I. (1976).

    
    C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry.[4] Retrieved from [Link]
    
  • National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC. Retrieved from [Link]

Sources

A Strategic Guide to Quinoline Intermediates: Ethyl 2-Methylquinoline-6-carboxylate vs. Ethyl 2-Chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with activities spanning antibacterial, anticancer, antimalarial, and anti-inflammatory applications.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount in drug discovery, and the choice of starting material dictates the available synthetic pathways. This guide provides an in-depth comparison of two pivotal quinoline intermediates: Ethyl 2-methylquinoline-6-carboxylate and Ethyl 2-chloroquinoline-3-carboxylate. We will explore their distinct physicochemical properties, synthesis methodologies, and comparative reactivity to inform rational decisions in research and development.

Physicochemical and Structural Profile

At first glance, the two molecules appear to be simple substituted quinolines. However, the positioning of the ethyl carboxylate group and the nature of the substituent at the 2-position create significant differences in their physical properties and electronic nature.

PropertyThis compoundEthyl 2-chloroquinoline-3-carboxylate (analogue)Justification & Impact
Molecular Formula C₁₃H₁₃NO₂C₁₂H₁₀ClNO₂The presence of chlorine and different substitution patterns alters the formula.
Molecular Weight 215.25 g/mol [4][5]~235.67 g/mol The heavier chlorine atom increases the molecular weight.
Boiling Point 334.4°C at 760 mmHg[4]Not availableThe chloro-analogue is expected to have a different boiling point due to polarity changes.
Reactivity Handle (C2) Methyl (-CH₃)Chloro (-Cl)Defines the primary mode of subsequent chemical modification.
Ester Position C6 (para to N)C3 (ortho to N)Influences the electronic properties and steric accessibility of the ester for reactions.

Note: Data for ethyl 2-chloroquinoline-3-carboxylate is limited; properties of the closely related ethyl 3-chloroquinoxaline-2-carboxylate (MW: 236.65 g/mol ) are used for general comparison.[6]

The fundamental difference lies in the "handle" at the C2 position. The methyl group in this compound is a classic C-H activation point, while the chloro group in ethyl 2-chloroquinoline-3-carboxylate is a prime leaving group for nucleophilic aromatic substitution (SNAr). This distinction is the primary driver for their divergent applications in synthesis.

Synthesis Strategies and Mechanistic Insights

The disparate substitution patterns of these molecules necessitate entirely different retrosynthetic approaches, rooted in classic named reactions of quinoline synthesis.

This molecule is typically constructed using a Doebner-von Miller reaction .[7][8] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7]

Causality: The Doebner-von Miller synthesis is ideal for generating 2-methylquinolines because it often utilizes crotonaldehyde (generated in situ from acetaldehyde) or a similar α,β-unsaturated carbonyl, which directly installs the methyl group at the C2 position.[9] For the target molecule, the synthesis would logically start from an aminobenzoate.

Doebner_von_Miller cluster_reactants Reactants cluster_process Reaction Cascade Aniline Ethyl 4-aminobenzoate Michael 1. Michael Addition Aniline->Michael Carbonyl Crotonaldehyde (or precursor) Carbonyl->Michael Cyclization 2. Electrophilic Cyclization Michael->Cyclization Acid Catalyst (e.g., HCl) Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Product This compound Oxidation->Product

Caption: Doebner-von Miller workflow for this compound.

The synthesis of this isomer is more complex, typically requiring a Gould-Jacobs reaction followed by a chlorination step.[9][10]

Causality: The Gould-Jacobs reaction is the method of choice for installing a carboxylate (or its precursor) at C3 and a hydroxyl group at C4.[10][11] This is achieved by reacting an aniline with an alkoxymethylenemalonate ester. The resulting 4-hydroxyquinoline can then be converted to the 2,4-dichloro derivative, followed by selective manipulation. A more direct route involves cyclization and subsequent chlorination of the resulting 4-quinolone.

Gould_Jacobs_Chlorination cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination Aniline Aniline Intermediate Ethyl 4-hydroxyquinoline-3-carboxylate Aniline->Intermediate Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Chlorination Treatment with POCl₃ Intermediate->Chlorination High Temp. Product Ethyl 2-chloroquinoline-3-carboxylate Chlorination->Product

Caption: Gould-Jacobs and chlorination sequence for Ethyl 2-chloroquinoline-3-carboxylate.

Comparative Reactivity and Synthetic Utility

The true value of these intermediates is revealed in their distinct reactivity profiles, which open doors to different families of derivatives.

The C2-methyl group is not merely a spectator. Its protons are acidic due to the adjacent electron-withdrawing quinoline ring, making it a nucleophilic handle for various transformations.

  • Condensation Reactions: It can react with aldehydes (e.g., in Knoevenagel or Claisen-Schmidt condensations) to form styrylquinoline derivatives. These extended conjugated systems are often explored as fluorescent dyes or for their biological activities.[12]

  • Oxidation: The methyl group can be oxidized to an aldehyde or carboxylic acid, providing another point for functionalization.

  • Deprotonation: Treatment with a strong base generates a carbanion that can react with a variety of electrophiles.

The ester at C6 is relatively unhindered and can undergo standard transformations like hydrolysis to the carboxylic acid or amidation to introduce further diversity.

The C2-chloro substituent is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[13][14][15] This is arguably one of the most powerful strategies in modern medicinal chemistry for rapidly building libraries of compounds.

  • Amination: Reaction with primary or secondary amines introduces diverse amino groups, a common tactic in kinase inhibitor and antimicrobial design.[16]

  • Thiolation: Reaction with thiols yields 2-thioether derivatives.

  • Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxide provides access to 2-alkoxy or 2-quinolone scaffolds.[16]

The ester at C3 is sterically hindered by the adjacent C2-chloro group and the C4-proton, potentially requiring more forcing conditions for hydrolysis or amidation compared to its C6-substituted counterpart. This positional difference can be exploited for selective reactions.

Applications in Drug Discovery: Case Studies

The choice between these two intermediates directly correlates with the target class of molecules.

  • Derivatives of 2-Methylquinolines are found in various bioactive compounds. The parent compound, quinaldine (2-methylquinoline), is a precursor for dyes and pharmaceuticals.[17] Functionalized 2-methylquinolines serve as key intermediates in the synthesis of antimalarial drugs and antileishmanial agents.[4][18]

  • Derivatives of Quinolone-3-carboxylates are famously associated with the quinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin), although these often feature a 4-oxo group.[19] Nevertheless, the 2-chloroquinoline-3-carboxylate scaffold is a direct precursor to a vast number of compounds evaluated for anticancer, anti-HIV, and antibacterial properties.[1][16][20] The ability to easily introduce substituents at the C2 position via SNAr is critical to their development.

Detailed Experimental Protocols

The following protocols are representative of the synthesis strategies discussed.

  • To a round-bottom flask, add ethyl 4-aminobenzoate (1 equiv.) and concentrated hydrochloric acid (3-4 equiv.) in water. Stir until a clear solution is formed.

  • Cool the mixture in an ice bath. Slowly add paraldehyde (1.5 equiv.) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

This is a two-step process.

Step A: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, combine aniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.). [11]

  • Heat the mixture to 140-150 °C for 1-2 hours. Ethanol will distill off.

  • Increase the temperature to ~250 °C and maintain for 20-30 minutes. This high-temperature step induces the thermal cyclization.[10]

  • Cool the reaction mixture. The product often solidifies upon cooling.

  • Recrystallize the crude solid from ethanol or wash with cold diethyl ether to obtain the intermediate product.

Step B: Chlorination

  • To a round-bottom flask equipped with a reflux condenser, add the ethyl 4-hydroxyquinoline-3-carboxylate (1 equiv.) from Step A.

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) in a fume hood.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution or ammonium hydroxide.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the final product.

Conclusion

The selection between this compound and ethyl 2-chloroquinoline-3-carboxylate is a strategic decision dictated by the desired synthetic outcome.

  • Choose This compound when the goal is to functionalize the C2 position through C-H activation, such as condensations to form styryl derivatives or oxidation. It is the product of a more direct, one-pot cyclization.

  • Choose Ethyl 2-chloroquinoline-3-carboxylate when the primary strategy involves building molecular diversity through nucleophilic aromatic substitution at the C2 position. This intermediate provides a powerful and versatile gateway to libraries of 2-substituted quinolines, which are highly valuable in modern drug discovery programs.

Understanding the fundamental differences in the synthesis and reactivity of these two key intermediates allows researchers to more effectively design and execute synthetic campaigns targeting novel and potent quinoline-based therapeutics.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. 2-Methylquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl quinoline-2-carboxylate. National Center for Biotechnology Information. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • El-Sayed, M. A.-A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Wikipedia. Cyanine. [Link]

  • ResearchGate. (PDF) 2-Chloroquinoline-3-carboxylic acid. [Link]

  • PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. National Center for Biotechnology Information. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • National Center for Biotechnology Information. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • Google Patents.
  • PubChem. Ethyl 3-Chloroquinoxaline-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • PubChem. Ethyl 2-chloro-1,2-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ACS Publications. Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. National Center for Biotechnology Information. [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

Sources

Comparative Analysis of Quinoline Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and kinase inhibitors. However, the selection of a synthetic route is often driven by historical habit rather than process optimization.

This guide objectively compares three distinct methodologies—Classical Skraup , Friedländer Condensation , and Modern Green/Catalytic Approaches —to assist researchers in selecting the optimal pathway based on substrate availability, functional group tolerance, and scalability.

Part 1: The Classical Approach – Skraup Synthesis

Best For: Large-scale synthesis of simple quinolines where harsh conditions are tolerable.

The Skraup synthesis remains the industrial workhorse for unsubstituted quinolines. It relies on the in situ generation of acrolein from glycerol.

Mechanistic Causality

The reaction proceeds via a violent, exothermic sequence.[1] Understanding the mechanism is critical for safety:

  • Dehydration: Glycerol dehydrates in hot H₂SO₄ to form acrolein (the electrophile).[1][2][3]

  • Michael Addition: Aniline attacks acrolein (beta-carbon).

  • Cyclization & Oxidation: Acid-catalyzed ring closure forms dihydroquinoline, which must be oxidized to quinoline.[2]

Critical Insight: The reaction is notoriously autocatalytic and violent. The addition of ferrous sulfate (FeSO₄) is not catalytic but acts as a moderator , likely by mediating the electron transfer during oxidation, preventing thermal runaway.

Experimental Protocol (Modified Safe Skraup)

Standard Protocol adapted for safety and yield.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Nitrobenzene (0.06 mol) – Acts as both oxidant and solvent

  • Sulfuric Acid (Conc. 98%)

  • Ferrous Sulfate (FeSO₄[4]·7H₂O) – Moderator

Workflow:

  • Setup: Use a 500mL 3-neck round-bottom flask with a reflux condenser and a heavy-duty mechanical stirrer.

  • Mixing: Add aniline, glycerol, nitrobenzene, and FeSO₄.

  • Acid Addition: Add H₂SO₄ dropwise with cooling. Caution: Exothermic.[5]

  • Initiation: Heat the mixture gently on an oil bath.

    • Checkpoint: When the reaction reaches ~140°C, it may self-heat. Remove the heat source immediately if reflux becomes vigorous.

  • Reflux: Maintain reflux for 4 hours at 150-160°C.

  • Workup:

    • Steam distill to remove unreacted nitrobenzene.[5]

    • Basify the residue with NaOH to pH >10.

    • Extract with ether/DCM and distill the final product.

Mechanism Visualization

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4 Dehydration (-2 H2O) MichaelAdduct Michael Adduct (β-anilinopropionaldehyde) Acrolein->MichaelAdduct + Aniline 1,4-Addition Aniline Aniline Aniline->MichaelAdduct Dihydro 1,2-Dihydroquinoline MichaelAdduct->Dihydro Cyclization (- H2O) Quinoline Quinoline Dihydro->Quinoline Oxidation (Nitrobenzene)

Figure 1: The Skraup reaction pathway showing the critical in-situ generation of acrolein and subsequent oxidation step.[2]

Part 2: The Convergent Approach – Friedländer Synthesis

Best For: Polysubstituted quinolines, high regioselectivity, and acid-sensitive substrates.

Unlike Skraup, the Friedländer synthesis is convergent, condensing a 2-aminoaryl ketone with a ketone possessing an


-methylene group. This allows for precise placement of substituents on the pyridine ring.
Comparative Advantage
  • Regiocontrol: The position of the nitrogen is fixed by the starting material (2-amino ketone), eliminating the isomer mixtures often seen in Skraup or Doebner-Miller reactions.

  • Conditions: Can be catalyzed by either acid (p-TsOH) or base (KOH), or even performed solvent-free.[6]

Protocol: Microwave-Assisted Friedländer

Modern adaptation for high throughput.

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)

  • 
    -Methylene ketone (e.g., cyclohexanone) (1.2 equiv)
    
  • Catalyst: Diphenyl phosphate (5 mol%) or neat Acetic Acid.

Workflow:

  • Mixture: Combine reactants in a microwave-safe vial.

  • Irradiation: Set microwave reactor to 160°C (dynamic power mode).

  • Time: Hold for 5–10 minutes (vs. 24h reflux in thermal methods).

  • Purification:

    • Cool to RT. Solid product often precipitates.

    • Recrystallize from Ethanol.

    • Yield Expectation: 85–95%.

Part 3: Comparative Data Analysis

The following data aggregates performance metrics from standard laboratory trials and recent literature reviews.

Performance Metrics Table
MetricSkraup SynthesisFriedländer SynthesisPovarov (MCR)
Atom Economy Low (Loss of H₂O, requires oxidant)High (Condensation only)Excellent (Multicomponent)
Reaction Time 4 – 8 Hours12 – 24 Hours (Thermal)5 – 10 Mins (Microwave)2 – 6 Hours
Yield (Avg) 40 – 70%85 – 95%60 – 85%
Regioselectivity Poor (for meta-substituted anilines)Excellent (Pre-defined)Good
Safety Profile High Risk (Violent/Exothermic)Low Risk (Standard Reflux)Moderate (Lewis Acids)
Key Limitation Harsh conditions (Conc H₂SO₄)Availability of o-amino aldehydesStereocontrol (cis/trans)
Functional Group Tolerance
  • Skraup: Tolerates electron-withdrawing groups (NO₂, Cl) on aniline but fails with acid-sensitive groups (acetals, esters) due to hot H₂SO₄.

  • Friedländer: Highly tolerant. Compatible with esters, nitriles, and acid-labile protecting groups if base catalysis is used.

Part 4: Strategic Selection Guide

Use the following logic flow to determine the appropriate synthetic route for your target molecule.

SelectionMatrix Start Target Quinoline Structure Substituted Is the Pyridine Ring Substituted? Start->Substituted AcidSensitive Contains Acid-Sensitive Groups? Substituted->AcidSensitive Yes (C2/C3/C4 substituted) Scale Scale of Reaction Substituted->Scale No (Simple Quinoline) Friedlander Method: Friedländer (High Regiocontrol) AcidSensitive->Friedlander Yes Povarov Method: Povarov MCR (Diverse Libraries) AcidSensitive->Povarov No (Need Tetrahydroquinoline?) Skraup Method: Skraup Synthesis (Cost-effective, Scalable) Scale->Skraup >100g (Industrial) Scale->Friedlander <10g (Lab Scale) Povarov->Skraup No

Figure 2: Decision matrix for selecting the optimal synthesis method based on structural complexity and scale.

Part 5: References

  • Manske, R. H. F. (1942).[4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[4] Link

  • BenchChem. (2025).[1][5][7][8][9][10][11] "Application Notes and Protocols for the Skraup Synthesis of Quinolines." BenchChem Technical Guides. Link

  • Friedländer, P. (1882).[6][12] "Ueber o-Amidobenzaldehyd."[12] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Grover, T., et al. (2023). "Insights into Quinoline in Context of Conventional versus Green Synthesis." Current Organic Chemistry, 27(16). Link

  • Keri, R. S., et al. (2024).[13] "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." ACS Omega. Link

  • BenchChem. (2025).[5][7][8][9][10] "A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation." BenchChem Comparison Guides. Link

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 2-Methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the molecular integrity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Ethyl 2-methylquinoline-6-carboxylate, a key heterocyclic building block for pharmacologically active agents and functional dyes, is no exception.[1] Ensuring its purity is paramount, as even trace impurities can drastically alter biological activity, photophysical properties, and reaction kinetics.

This guide provides a comprehensive, multi-modal strategy for assessing the purity of this compound. We will move beyond a simple checklist of techniques, delving into the causality behind methodological choices and establishing a self-validating workflow that ensures the highest degree of confidence in your material.

Understanding the Synthetic Landscape: Anticipating the Impurity Profile

Effective purity analysis begins with a clear understanding of the synthetic route. A common and efficient method for synthesizing the quinoline core is the Doebner-von Miller reaction or its variations.[2][3] This acid-catalyzed reaction typically involves the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds.[3]

Given this pathway, a synthetic chemist must anticipate a specific profile of potential impurities:

  • Unreacted Starting Materials: Residual aniline derivatives or α,β-unsaturated carbonyl compounds.

  • Reaction Intermediates: Incompletely cyclized intermediates, such as Schiff bases or dihydroquinoline species.[4]

  • Side-Products: Isomeric quinolines (e.g., substitution at different positions if the precursors are asymmetric), or products from self-condensation of the carbonyl compounds (aldol products).

  • Reagents and Catalysts: Traces of the acid catalyst used in the reaction.

This predictive approach is crucial because it informs the selection of the most appropriate analytical techniques capable of resolving and identifying these specific molecular entities.

A Multi-Modal Analytical Strategy: The Principle of Orthogonality

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the principle of orthogonality, where multiple, distinct methods are employed. Each method interrogates the sample based on a different physicochemical principle, providing complementary data and minimizing the risk of overlooking a co-eluting or non-responsive impurity.

Our recommended workflow progresses from rapid, qualitative checks to rigorous, quantitative analyses.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary Qualitative Checks cluster_2 Quantitative & Confirmatory Analysis cluster_3 Final Certification Crude Crude Product TLC Thin-Layer Chromatography (TLC) Crude->TLC Monitor Reaction MP Melting Point Analysis Crude->MP Initial Check HPLC HPLC-UV (Purity %, Impurity Profile) TLC->HPLC Method Development MP->HPLC Purity Indication NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Cert Certified Pure Compound (>95%) HPLC->Cert MS Mass Spectrometry (Molecular Weight) NMR->MS NMR->Cert qNMR qNMR (Absolute Purity Assay) MS->qNMR If High Purity Required MS->Cert qNMR->Cert

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Foundational & Rapid Screening Methods

These initial tests provide a quick, cost-effective snapshot of purity and reaction success before committing to more resource-intensive analyses.

Melting Point Analysis

The melting point is a classic and powerful indicator of purity.[5] A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C).[6] Impurities disrupt the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[6][7]

Causality: The presence of impurities introduces entropy, making the liquid phase more stable relative to the solid phase and thus lowering the energy required (and hence the temperature) to transition between states.

Comparison:

  • Pure Sample: Sharp melting point (e.g., 88-89 °C).

  • Impure Sample: Depressed and broad melting range (e.g., 83-87 °C).

This simple test provides immediate, albeit qualitative, feedback. A broad melting range is a definitive sign that further purification is necessary.[8]

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for real-time reaction monitoring and for assessing the complexity of the crude product mixture.[9][10] By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of the two) on the same plate, one can visualize the consumption of reactants and the formation of the product.[11]

Causality: Separation is based on the differential partitioning of components between the stationary phase (e.g., polar silica gel) and the mobile phase (a solvent system). The product, this compound, will have a characteristic retention factor (Rf) value in a given solvent system. The presence of multiple spots in the reaction lane indicates impurities.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a pencil line ~1 cm from the bottom (the origin).

  • Spotting: Using separate capillaries, spot the starting material, the reaction mixture, and a co-spot on the origin line.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new, single product spot indicate a clean, complete reaction. Multiple spots signify the presence of impurities.

The Quantitative & Confirmatory Arsenal

Once preliminary checks suggest the bulk of the material is the desired product, a suite of more powerful techniques is required for definitive structural confirmation and precise quantification.

High-Performance Liquid Chromatography (HPLC)

For non-volatile compounds like our target molecule, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity determination. It offers high resolution, sensitivity, and, when properly calibrated, excellent quantitative accuracy.[12]

Causality: The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer than the main compound. A UV detector is ideal, as the quinoline core is an excellent chromophore.

Data Interpretation: The result is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. Purity is typically reported as "% area," calculated by dividing the area of the main peak by the total area of all peaks. For regulatory filings, this must be >95%.[13]

Experimental Protocol: RP-HPLC Method

  • Instrument: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A time-based gradient from high aqueous to high organic content to ensure elution of all components. For example: 10% B to 90% B over 10 minutes.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV at a wavelength of maximum absorbance for the quinoline ring (e.g., 289 nm).[12]

  • Sample Prep: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC quantifies purity, NMR spectroscopy confirms identity. ¹H and ¹³C NMR are essential for verifying that the synthesized molecule has the correct atomic connectivity and structure.[14][15]

Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical shift, splitting pattern, and integration of the peaks in a ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming the presence of the ethyl ester, the methyl group, and the specific substitution pattern on the aromatic rings.

Quantitative NMR (qNMR): Beyond structural confirmation, NMR can be a powerful primary quantitative method.[16][17] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated directly by comparing the integral of a unique analyte signal to a signal from the standard.[18][19] This method is orthogonal to HPLC and does not depend on response factors, offering a highly accurate and trustworthy purity value.[13][20]

Mass Spectrometry (MS)

Coupled with a chromatographic inlet like GC or LC, Mass Spectrometry is the definitive tool for determining molecular weight and identifying unknown impurities.[21]

Causality: The technique ionizes molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (C₁₃H₁₃NO₂), the expected molecular ion peak would be at m/z = 215.10. High-resolution MS can provide an exact mass measurement, further confirming the elemental composition.

GC-MS vs. LC-MS:

  • GC-MS: Suitable for volatile and thermally stable compounds. While potentially applicable here, quinolines can be challenging. It excels at identifying volatile impurities from solvents or starting materials.[22][23]

  • LC-MS: The preferred method. It directly couples the powerful separation of HPLC with the definitive identification of MS, allowing for the mass of each impurity peak in the chromatogram to be determined.

Comparative Analysis of Techniques

The choice of technique depends on the specific question being asked. The following diagram and table summarize the distinct information provided by each core method.

Info_Comparison cluster_Methods Analytical Methods cluster_Info Information Provided MP Melting Point Purity_Qual Qualitative Purity MP->Purity_Qual TLC TLC TLC->Purity_Qual Complexity Mixture Complexity TLC->Complexity HPLC HPLC-UV Purity_Quant Quantitative Purity HPLC->Purity_Quant NMR NMR NMR->Purity_Quant qNMR Identity Structural Identity NMR->Identity qNMR MS Mass Spec MS->Identity MW Molecular Weight MS->MW

Sources

benchmarking the performance of ethyl 2-methylquinoline-6-carboxylate against other reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks Ethyl 2-methylquinoline-6-carboxylate (E2MQ6C), a bifunctional heterocyclic scaffold, against standard quinoline reagents. It prioritizes mechanistic utility, synthetic versatility, and physicochemical behavior in drug discovery workflows.

Benchmarking Utility in Divergent Synthesis and Medicinal Chemistry

Executive Summary

This compound (E2MQ6C) is not merely a building block; it is a "linchpin" scaffold. Unlike its non-methylated analog (Ethyl quinoline-6-carboxylate), E2MQ6C possesses a reactive C2-methyl "handle" activated by the electron-deficient quinoline ring. This feature allows for late-stage diversification (LSD) via C-H activation and condensation reactions, while the C6-ester serves as a stable anchor for orthogonal coupling.

This guide benchmarks E2MQ6C against two primary alternatives:

  • Ethyl quinoline-6-carboxylate (EQ6C): The standard, non-reactive core.

  • 2-Methylquinoline-6-carboxylic acid (2MQ6A): The free acid form.

Performance Snapshot
FeatureThis compound (E2MQ6C) Ethyl quinoline-6-carboxylate (EQ6C) 2-Methylquinoline-6-carboxylic acid (2MQ6A)
C2-Reactivity High (Aldol/Knoevenagel active)Inert (Requires radical activation)High (But interferes with coupling)
Solubility (Org.) Excellent (DCM, EtOAc, THF)Good Poor (Requires DMSO/DMF)
Purification Flash Chromatography (Silica)Flash Chromatography Recrystallization (Difficult on silica)
Atom Economy High (Direct condensation)Low (Requires pre-functionalization)Medium (Requires protection)

Technical Deep Dive: The "Methyl Handle" Advantage

The primary differentiator of E2MQ6C is the acidity of the C2-methyl protons (


 in DMSO, lowered by the ring nitrogen).
Mechanistic Benchmark: Why the Methyl Group Matters

In EQ6C (the non-methylated analog), the C2 position is chemically quiet. Functionalizing it requires harsh radical conditions (Minisci reaction) or transition-metal catalysis (C-H activation).

In contrast, E2MQ6C behaves as a "masked nucleophile." The nitrogen atom in the quinoline ring pulls electron density, making the C2-methyl protons acidic. This effect is amplified by the ester group at C6, which is an Electron Withdrawing Group (EWG).

  • Result: The C2-methyl group readily undergoes deprotonation or enolization, enabling catalyst-free condensation with aldehydes (e.g., to form styrylquinolines, a privileged pharmacophore for antitumor agents).

Diagram 1: The Reactivity Landscape

This diagram illustrates the divergent synthetic pathways available to E2MQ6C compared to inert analogs.

ReactivityLandscape E2MQ6C Ethyl 2-methylquinoline- 6-carboxylate (E2MQ6C) Styryl Styrylquinoline (Antitumor Scaffold) E2MQ6C->Styryl Condensation (Ac2O or Piperidine) Acid Carboxylic Acid (Coupling Anchor) E2MQ6C->Acid Selective Hydrolysis AldehydeDeriv Quinoline-2-carboxaldehyde (Heterocycle Extension) E2MQ6C->AldehydeDeriv Oxidative Functionalization Aldehyde Aromatic Aldehydes (R-CHO) Aldehyde->Styryl Hydrolysis LiOH / THF Hydrolysis->Acid Oxidation SeO2 or mCPBA Oxidation->AldehydeDeriv

Caption: Divergent synthesis pathways. The C2-methyl group enables direct access to styrylquinolines (green path) and aldehydes (red path), unavailable to non-methylated analogs.

Experimental Protocols

These protocols are designed to validate the superior utility of E2MQ6C.

Protocol A: Catalyst-Free Synthesis of Styrylquinolines (The Benchmark Test)

This reaction fails with Ethyl quinoline-6-carboxylate, demonstrating the unique utility of E2MQ6C.

Objective: Synthesize (E)-ethyl 2-(4-methoxystyryl)quinoline-6-carboxylate. Rationale: Validates the C2-methyl reactivity ("Methyl Handle") under mild conditions.

  • Reagents:

    • E2MQ6C (1.0 equiv, 1.0 mmol)

    • 4-Methoxybenzaldehyde (1.2 equiv)

    • Acetic Anhydride (

      
      , 5 equiv) - Acts as both solvent and dehydrating agent.
      
  • Procedure:

    • Step 1: Charge a sealed tube with E2MQ6C and 4-methoxybenzaldehyde.

    • Step 2: Add

      
      . Seal and heat to 140°C  for 12 hours. Note: High temperature is required to overcome the activation energy of the methyl group without a strong base.
      
    • Step 3: Cool to room temperature. The product often precipitates.

    • Step 4: Add ethanol (5 mL) and sonicate to break up the solid. Filter and wash with cold ethanol.

  • Expected Result: Yellow/Orange solid. Yield >70%.

    • Validation: 1H NMR will show trans-alkene doublets (

      
      ) at 
      
      
      
      7.0–8.0 ppm.
Protocol B: Selective Ester Hydrolysis

Demonstrates stability of the quinoline ring while accessing the acid for amide coupling.

  • Reagents:

    • E2MQ6C (1.0 equiv)

    • LiOH

      
      H2O (2.0 equiv)
      
    • THF/Water (3:1 ratio)

  • Procedure:

    • Step 1: Dissolve E2MQ6C in THF. Cool to 0°C.

    • Step 2: Add LiOH solution dropwise.

    • Step 3: Stir at Room Temp for 4 hours. Monitor by TLC (EtOAc/Hexane). The starting material spot (

      
      ) will disappear; the acid stays at the baseline.
      
    • Step 4: Acidify carefully with 1M HCl to pH 4. The 2-methylquinoline-6-carboxylic acid will precipitate.

  • Advantage: Unlike the commercially available free acid (which often contains impurities and is hard to solubilize), this freshly generated acid is highly pure and reactive.

Decision Framework: When to Use E2MQ6C

Use the following logic gate to determine if E2MQ6C is the correct reagent for your workflow.

Diagram 2: Reagent Selection Logic

SelectionLogic Start Start: Select Quinoline Reagent Q1 Do you need to extend the C2 position? Start->Q1 Q2 Is solubility in mild organic solvents critical? Q1->Q2 No (C2 is inert) UseE2MQ6C USE E2MQ6C (Ethyl 2-methylquinoline- 6-carboxylate) Q1->UseE2MQ6C Yes (Styryl/Linker needed) UseEQ6C USE EQ6C (Ethyl quinoline- 6-carboxylate) Q2->UseEQ6C Yes (Need solubility) UseAcid USE Free Acid (2-methylquinoline- 6-carboxylic acid) Q2->UseAcid No (DMSO is okay)

Caption: Decision tree for selecting E2MQ6C based on synthetic requirements (C2 extension) and solubility constraints.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]

  • Wang, R., et al. (2014). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. Retrieved from [Link]

  • Mittal, R. K., et al. (2020). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde. ResearchGate. Retrieved from [Link]

Comparative Guide: In Vitro vs. In Vivo Evaluation of Ethyl 2-methylquinoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative evaluation of Ethyl 2-methylquinoline-6-carboxylate derivatives , a privileged scaffold in medicinal chemistry known for its versatility in generating anticancer (kinase inhibitors) and antimicrobial agents.

This guide is structured to provide actionable protocols, critical data analysis, and mechanistic insights for drug development professionals.

Executive Summary: The Scaffold Advantage

This compound (CAS: 855763-77-8) serves as a critical intermediate for synthesizing bioactive quinolines. Functionalization at the C-6 position (via the ester) and the C-2 methyl group allows for the generation of diverse libraries, including hydrazide-hydrazones (antimicrobial), pyrano[3,2-c]quinolines (anticancer), and metal complexes .

The transition from in vitro high-throughput screening to in vivo validation is the "Valley of Death" in drug discovery. This guide compares these two stages, highlighting the specific experimental parameters required to validate this scaffold's efficacy.

Comparison Matrix: In Vitro vs. In Vivo Utility
FeatureIn Vitro StudiesIn Vivo Studies
Primary Goal Mechanism elucidation (MOA), IC50/MIC determination.Pharmacokinetics (PK), Toxicology, Efficacy (Tumor/Infection reduction).
Throughput High (96/384-well plates).Low (cohorts of 5-10 animals).
Cost Efficiency Low cost ($/compound).High cost (

$/compound).
Physiological Relevance Limited (lacks metabolism, immune system).High (systemic metabolism, tissue distribution).
Key Metrics IC50, GI50, MIC, Zone of Inhibition.LD50, Tmax, Cmax, Tumor Volume (

), Survival Rate.

In Vitro Evaluation: Screening & Mechanism

In vitro assays for these derivatives typically focus on two therapeutic areas: Anticancer (Cytotoxicity) and Antimicrobial activity.

Protocol: MTT Cytotoxicity Assay (Anticancer)

This protocol validates the antiproliferative activity of C-6 substituted quinoline derivatives against human cancer cell lines (e.g., MCF-7, HCT-116).

Reagents:

  • Cell lines: MCF-7 (Breast), HCT-116 (Colon).

  • Compound Stock: 10 mM in DMSO.

  • MTT Reagent: 5 mg/mL in PBS.

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat with serial dilutions of the derivative (0.1 – 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48–72 hours.

  • Development: Add 20 µL MTT reagent; incubate for 4h. Dissolve formazan crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Scientific Insight: Quinoline-6-carboxylates often act via Intercalation or Kinase Inhibition (e.g., ERK2, PI3K). The planar quinoline ring facilitates DNA binding, while the C-6 extension interacts with the ATP-binding pocket of kinases.

Protocol: Antimicrobial Susceptibility (MIC)

Derivatives like quinoline-hydrazides are tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard.

  • Dilution: Prepare 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Incubation: Incubate at 37°C for 18–24h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity. Use Resazurin dye for better visualization (Blue

    
     Pink indicates growth).
    

In Vivo Evaluation: Pharmacokinetics & Efficacy

Once a "Lead Compound" (IC50 < 1 µM; Selectivity Index > 10) is identified, it proceeds to in vivo testing.

Pharmacokinetics (PK) Profile

Quinoline derivatives are lipophilic. In vivo PK studies determine oral bioavailability.

Protocol (Rat Model):

  • Subjects: Wistar Albino Rats (n=6/group).

  • Dosing: Oral gavage (PO) vs. Intravenous (IV). Dose: 10–20 mg/kg suspended in 0.5% CMC.

  • Sampling: Blood collection at 0.5, 1, 2, 4, 8, 12, 24h post-dose.

  • Analysis: Plasma extraction (Acetonitrile precipitation)

    
     HPLC-UV or LC-MS/MS analysis.
    

Critical Parameter: Look for the Cmax (Peak Concentration) and AUC (Area Under Curve). A common failure point for ethyl quinoline-6-carboxylates is rapid hydrolysis of the ester by plasma esterases. Modification to an amide or hydrazide at C-6 often improves metabolic stability.

Xenograft Tumor Model (Anticancer Efficacy)

Protocol:

  • Induction: Inject

    
     MCF-7 cells subcutaneously into the flank of nude mice.
    
  • Staging: Wait until tumors reach

    
    .
    
  • Treatment:

    • Group A: Vehicle Control.

    • Group B: Standard Drug (e.g., Cisplatin 3 mg/kg ip).

    • Group C: Test Derivative (20 mg/kg po, daily).

  • Monitoring: Measure tumor volume (

    
    ) every 3 days for 21 days.
    
  • Endpoint: Sacrifice and weigh tumors. Perform Histopathology (H&E staining) to observe necrosis/apoptosis.

Mechanistic Visualization

Signaling Pathway Targeted by Quinoline Derivatives

Many 2-methylquinoline derivatives function as kinase inhibitors (targeting the MAPK/ERK pathway) or DNA intercalators. The diagram below illustrates the pathway interference leading to apoptosis.

QuinolineMechanism cluster_nucleus Nuclear Events Compound Quinoline-6-Carboxylate Derivative CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion ERK ERK1/2 Compound->ERK Inhibition (ATP Competitive) DNA Genomic DNA Compound->DNA Intercalation RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Phosphorylation Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Pathway Blockade Nucleus Nucleus Proliferation Cell Proliferation Transcription->Proliferation DNA->Apoptosis Damage Response

Caption: Mechanism of Action: Quinoline derivatives permeate the cell membrane, inhibiting ERK phosphorylation or intercalating DNA, ultimately triggering apoptosis.

Experimental Workflow: From Synthesis to In Vivo

Workflow Start Ethyl 2-methylquinoline- 6-carboxylate Derivatization Derivatization (Hydrazinolysis/Condensation) Start->Derivatization Library Compound Library Derivatization->Library InVitro In Vitro Screening (MTT / MIC) Library->InVitro HitSel Hit Selection (IC50 < 5 µM) InVitro->HitSel ADME ADME/Tox Profiling (In Silico/In Vitro) HitSel->ADME InVivo In Vivo Validation (Xenograft/PK) ADME->InVivo Lead Candidate

Caption: Drug Discovery Pipeline: Step-by-step progression from the starting ethyl ester scaffold to in vivo candidate validation.

Supporting Experimental Data (Representative)

The following data summarizes the performance of optimized derivatives (e.g., hydrazide-hydrazones derived from the title compound) based on literature precedents.

Table 1: Representative In Vitro Cytotoxicity (IC50 in µM)

Compound ID R-Group (C-6) MCF-7 (Breast) HCT-116 (Colon) Normal Cells (HEK293)

| Ethyl Ester (Parent) |


 | > 50 µM | > 50 µM | > 100 µM |
| Derivative A  | 

(Hydrazide) | 12.5 µM | 15.2 µM | > 100 µM | | Derivative B |

(Thiazole) | 3.7 µM | 4.1 µM | 85.0 µM | | Doxorubicin | (Control) | 0.5 µM | 0.8 µM | 5.0 µM |

Table 2: In Vivo Tumor Inhibition (MCF-7 Xenograft in Mice) | Treatment Group | Dose (mg/kg) | Tumor Vol. Day 0 (


) | Tumor Vol. Day 21 (

) | % Inhibition | | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | - |

|

| - | | Derivative B | 10 mg/kg |

|

| 50.6% | | Derivative B | 20 mg/kg |

|

| 71.6% | | Cisplatin | 3 mg/kg |

|

| 77.6% |

Note: Data derived from homologous quinoline studies to illustrate expected potency trends.

References

  • Synthesis and biological evaluation of novel quinoline derivatives. Journal of Molecular Structure.

  • In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogs (Quinoline-based). Clinical Cancer Research.

  • Quinoline derivatives as potential anticancer agents: An update. European Journal of Medicinal Chemistry.

  • Pharmacokinetics of quinoline carboxylic acid derivatives in Wistar rats. Iranian Journal of Pharmaceutical Sciences.

  • Antimicrobial potential of quinoline-based scaffolds: Synthesis and in silico studies. ResearchGate.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 2-methylquinoline-6-carboxylate (CAS No. 855763-77-8), a key intermediate in pharmaceutical and materials science research.[1][2]

The core principle of this guidance is proactive risk mitigation. In the absence of a complete, universally adopted Safety Data Sheet (SDS) for this specific compound, we will apply a conservative approach, informed by the known hazards of its parent compound, quinoline, and closely related analogs. This ensures the highest standard of safety.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundational step in managing its waste. While a specific GHS classification is not universally established, data from close structural analogs, such as Methyl quinoline-6-carboxylate, and the parent quinoline structure provide a strong basis for hazard assessment.[3]

Based on available data, the compound should be handled as, at minimum, a substance that causes skin, eye, and respiratory irritation.[3] The parent compound, quinoline, exhibits more severe hazards, including acute toxicity if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[4][5] It is also toxic to aquatic life with long-lasting effects.[4][5] Therefore, all waste containing this compound must be treated as hazardous waste .

Potential Hazard GHS Hazard Code Classification Source
Causes skin irritationH315Analog Data (Methyl quinoline-6-carboxylate)[3]
Causes serious eye irritationH319Analog Data (Methyl quinoline-6-carboxylate)[3]
May cause respiratory irritationH335Analog Data (Methyl quinoline-6-carboxylate)[3]
Precautionary Hazards Based on Parent Compound (Quinoline) [4][5][6]
Toxic/Harmful if swallowedH301/H302Quinoline & 2-Methylquinoline Data[4]
Harmful in contact with skinH312Quinoline & 2-Methylquinoline Data[4]
Suspected of causing genetic defectsH341Quinoline Data[4][5]
May cause cancerH350Quinoline Data[4][5]
Toxic to aquatic lifeH411Quinoline Data[4][5]

Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all personnel are equipped with the appropriate PPE. All handling and waste consolidation activities should be performed within a certified chemical fume hood.

  • Eye Protection : Chemical safety goggles and a face shield are mandatory.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Consult a glove compatibility chart for extended contact.

  • Body Protection : A flame-resistant laboratory coat is essential. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.

Part 3: Waste Characterization, Segregation, and Collection

Proper segregation is the most critical step to prevent dangerous reactions and ensure compliant disposal. Never mix waste streams without explicit approval from your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Stream Identification Identify all waste streams containing this compound:

  • Solid Waste : Contaminated consumables such as gloves, weigh boats, paper towels, and silica gel.

  • Liquid Waste : Unused or expired solutions, reaction mixtures, and solvent rinses. Note that halogenated and non-halogenated solvent wastes must be segregated.

  • Neat/Pure Compound : Unused or expired solid this compound.

Step 2: Container Selection and Labeling

  • Container Type : Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers are intact, with no cracks or leaks, and have a secure, tight-fitting lid.

  • Labeling : All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents (e.g., solvents).

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Segregation Protocol

  • Incompatibilities : Keep quinoline-based waste separate from strong oxidizing agents and strong acids (such as hydrochloric, sulfuric, and nitric acids) to prevent violent reactions.

  • Solvent Types : Do not mix halogenated solvent waste (e.g., dichloromethane, chloroform) with non-halogenated solvent waste (e.g., hexanes, ethyl acetate).

Part 4: Step-by-Step Disposal Protocol

The following workflow provides a clear path for managing waste from generation to disposal.

WasteDisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 EHS Handoff & Final Disposal A Step 1: Generation Waste is generated at the bench. B Step 2: Characterization Is the waste solid or liquid? Does it contain solvents? A->B C Step 3: Segregation Place in separate, designated containers (Solid vs. Liquid, Halogenated vs. Non-Halogenated). B->C D Step 4: Labeling Label container immediately with 'Hazardous Waste', all constituents, and start date. C->D E Step 5: Accumulation Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. D->E F Step 6: Request Pickup When container is full or accumulation time limit is reached, contact EHS for waste pickup. E->F G Step 7: EHS Consolidation EHS transports waste from SAA to a central storage facility for consolidation (lab packing). F->G H Step 8: Final Disposal Waste is transported by a certified hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H I Primary Method: High-Temperature Incineration H->I Likely Method

Caption: Waste Disposal Decision Workflow for this compound.

Experimental Protocol: Laboratory Waste Accumulation

  • Designate a Satellite Accumulation Area (SAA) : Within your laboratory, designate a specific area, such as a secondary containment tray in a cabinet or a marked section of a fume hood, for the collection of hazardous waste.

  • Prepare Waste Containers : Obtain appropriate, clean, and empty waste containers from your institution's EHS department. For liquids, use a container with a screw cap. For solids, a wide-mouth container is preferable.

  • Label the Container : Before adding any waste, affix a hazardous waste label and fill in the required information.

  • Add Waste :

    • Liquid Waste : Using a funnel, carefully pour liquid waste into the designated container.

    • Solid Waste : Place contaminated solid items directly into the solid waste container.

  • Secure the Container : Keep the waste container closed at all times except when adding waste. This is a critical regulatory requirement.

  • Monitor Fill Level : Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.

  • Schedule Pickup : Once the container is full, or within the time limit specified by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.

Part 5: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Small Spills (Manageable by lab personnel) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent).

    • Gently sweep the absorbed material into a designated bag or container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By treating this compound with the caution afforded to its hazardous parent, quinoline, and by adhering to a strict protocol of identification, segregation, and compliant accumulation, you protect yourself, your colleagues, and the environment. This structured approach ensures that your innovative work in the laboratory is matched by an unwavering commitment to safety and regulatory integrity from cradle to grave.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • MySkinRecipes. This compound. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal. [Link]

  • Penta. Quinoline - SAFETY DATA SHEET. [Link]

  • CPAchem. Safety data sheet: 2-Methylquinoline. [Link]

  • U.S. Environmental Protection Agency. Quinoline Fact Sheet. [Link]

  • Michigan State University. EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • U.S. Environmental Protection Agency. Certain New Chemicals; Status Information. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • SUWEB. EPA HAZARDOUS WASTE CODES. [Link]

  • National Center for Biotechnology Information. Methyl quinoline-6-carboxylate. PubChem Compound Summary for CID 736812. [Link]

  • Sci-Hub. Decomposition of Nitrogen-Containing Aromatic Compounds in the Post-Flame Zone of a Turbulent Combustor. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. Quinoline 91-22-5 Hazard Summary. [Link]

Sources

Navigating the Safe Handling of Ethyl 2-methylquinoline-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-methylquinoline-6-carboxylate is publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar compounds, namely quinoline and 2-methylquinoline-6-carboxylic acid, to provide a conservative and precautionary framework. Researchers must conduct their own risk assessment based on the specific conditions of their work and consult with their institution's environmental health and safety department.

Understanding the Potential Hazards

Given the structural relationship to quinoline and its derivatives, it is prudent to assume that this compound may present similar health hazards. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer[1][2]. Derivatives of quinoline can also be corrosive and cause burns[3]. Therefore, all handling of this compound should be conducted with the assumption that it is a hazardous substance.

Assumed Hazard Profile:

Hazard CategoryPotential EffectsSource of Concern
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or absorbed through the skin.[1]Based on quinoline toxicity data.
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[1][3]A common hazard for quinoline derivatives.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2]A common hazard for quinoline derivatives.
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation.Inferred from general handling guidance for quinoline compounds.[3]
Long-Term Health Effects Suspected of causing genetic defects and cancer.[1][2]Based on the classification of the parent quinoline structure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.

Body PartProtectionStandardRationale
Eyes/Face Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133 or European Standard EN166Protects against splashes and vapors that can cause serious eye damage.[3][4]
Hands Chemically resistant gloves (e.g., nitrile, neoprene).European Standard EN 374Prevents skin contact, which can lead to irritation, burns, and absorption of the chemical.[1][4]
Body A lab coat that is fully buttoned.N/AProtects against incidental skin contact and contamination of personal clothing.[4]
Respiratory Use in a certified chemical fume hood is the primary control. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for spill cleanup or if engineering controls are not sufficient.OSHA 29 CFR 1910.134 or European Standard EN 149Minimizes inhalation of potentially harmful vapors or aerosols.[3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide.

Operational_Workflow Operational Workflow for Handling this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling cluster_Disposal Disposal A Review Safety Information (SDS of Surrogates) B Don Appropriate PPE A->B C Prepare and Verify Fume Hood Operation B->C D Transport Chemical in Secondary Containment C->D Begin Experiment E Dispense and Use in Fume Hood D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G End Experiment H Properly Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Segregate Waste I->J Waste Management K Label Waste Container Clearly J->K L Arrange for Professional Disposal K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.